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  • Product: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide
  • CAS: 1251456-87-7

Core Science & Biosynthesis

Foundational

The Alchemist's Guide to Forging the Unbreakable Bond: A Technical Guide to Covalent Warhead Intermediates for Kinase Inhibitor Synthesis

Foreword: The Covalent Renaissance in Kinase Inhibition For decades, the specter of off-target toxicity rendered covalent inhibition a less-traveled path in drug discovery. The prevailing wisdom favored reversible, non-c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Covalent Renaissance in Kinase Inhibition

For decades, the specter of off-target toxicity rendered covalent inhibition a less-traveled path in drug discovery. The prevailing wisdom favored reversible, non-covalent interactions. However, a modern renaissance is underway, driven by the profound and durable therapeutic responses achieved by targeted covalent inhibitors (TCIs).[1][2] Drugs like Ibrutinib (BTK inhibitor) and Osimertinib (EGFR inhibitor) have not only achieved blockbuster status but have also validated the immense potential of creating a permanent, covalent bond with a target kinase.[3][4] This strategy can lead to higher potency, prolonged pharmacodynamic effects, and a powerful way to overcome competition from high-concentration endogenous ligands like ATP.[5][6]

At the heart of every TCI is the electrophilic warhead , a precisely engineered reactive group that forms a covalent bond with a nucleophilic amino acid residue on the target protein.[7] The design and synthesis of these warheads and their immediate precursors—the intermediates—are paramount. The choice of warhead dictates reactivity, selectivity, and ultimately, the therapeutic window of the drug.

This guide provides an in-depth technical exploration of the most critical covalent warhead intermediates used in the synthesis of modern kinase inhibitors. We will move beyond mere lists of compounds to dissect the causality behind synthetic choices, the principles of reactivity tuning, and the validation protocols that ensure scientific integrity. This document is intended for medicinal chemists, drug discovery scientists, and researchers who seek to master the art and science of covalent inhibitor design.

Section 1: The Fundamental Principle — A Two-Step Dance of Inhibition

Covalent inhibition is not a brute-force chemical reaction. It is an elegant, two-step process that leverages the principles of molecular recognition.[3] The inhibitor must first bind to the target's active site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This initial binding event, governed by the inhibition constant (Ki), positions the electrophilic warhead in close proximity and optimal orientation to a nearby nucleophilic amino acid. Only then does the second, irreversible step occur: the formation of a covalent bond, characterized by the rate constant kinact.[8][9]

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which encapsulates both the binding affinity and the chemical reactivity.[8][10] The most successful covalent inhibitors are not necessarily the most reactive; they are the ones that achieve a harmonious balance between high binding affinity (low Ki) and moderate, finely-tuned reactivity (kinact).[6][11] Highly reactive electrophiles are prone to non-specific binding with other biological nucleophiles, such as glutathione (GSH), leading to off-target toxicity.[12][13]

Diagram 1: The Covalent Inhibition Mechanism This diagram illustrates the essential two-step process: reversible binding followed by irreversible covalent bond formation.

Covalent_Inhibition E_I Enzyme (E) + Inhibitor (I) E_I_complex Reversible Complex E•I E_I->E_I_complex E_I_complex->E_I E_I_covalent Covalent Complex E-I E_I_complex->E_I_covalent

Caption: General mechanism of targeted covalent inhibition.

Section 2: The Workhorse Warhead: Acrylamides

The acrylamide moiety is, without question, the most prevalent and well-characterized warhead in the covalent inhibitor toolkit.[6][14] It acts as a Michael acceptor, undergoing a conjugate addition reaction primarily with the thiol group of cysteine residues, which are common targets in kinase active sites.[7][15] The relatively weak electrophilicity of the acrylamide is a key advantage, requiring the initial non-covalent binding to facilitate the reaction, thereby minimizing off-target effects.[7]

Synthesis of Acrylamide Intermediates

The final step in the synthesis of many acrylamide-based kinase inhibitors is the coupling of an amine-containing scaffold with an activated acrylic acid derivative. Therefore, the core intermediate is often the fully elaborated drug molecule, minus the acrylamide.

Protocol 1: Standard Acylation for Acrylamide Installation (e.g., Osimertinib Synthesis)

This protocol outlines the final acylation step to install the acrylamide warhead onto the aniline precursor of Osimertinib.

  • Objective: To acylate the primary aniline intermediate with acryloyl chloride to form the final active pharmaceutical ingredient.

  • Materials:

    • Aniline precursor (1.0 equivalent)

    • Acryloyl chloride (1.1 equivalents)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 equivalents)

    • Water, Saturated Sodium Bicarbonate, Brine

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Methodology:

    • Dissolve the aniline precursor in anhydrous THF or DCM under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent polymerization of the acryloyl chloride.

    • Add the tertiary amine base (e.g., TEA) to the solution. The base acts as an acid scavenger for the HCl generated during the acylation.

    • Slowly, add the acryloyl chloride dropwise to the cooled solution. Maintaining a low temperature is crucial for selectivity and yield.[16]

    • Once the addition is complete, allow the reaction to gradually warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]

    • Purify the product as necessary, typically via column chromatography or recrystallization.

An alternative, milder approach for more sensitive substrates involves a Doebner-Knoevenagel condensation, which can be performed under organocatalytic conditions at ambient temperature, offering high E-isomer selectivity.[17]

Case Studies: Ibrutinib and Osimertinib
  • Ibrutinib (Imbruvica®): This first-in-class Bruton's tyrosine kinase (BTK) inhibitor revolutionized the treatment of B-cell malignancies.[10][18] Its acrylamide warhead forms an irreversible covalent bond with Cys481 in the BTK active site.[19] The synthesis involves coupling the complex heterocyclic amine core with acryloyl chloride in the final step.

  • Osimertinib (Tagrisso®): A third-generation EGFR inhibitor, Osimertinib was specifically designed to target the T790M "gatekeeper" resistance mutation in non-small cell lung cancer (NSCLC).[20][21] Its acrylamide group covalently binds to Cys797 of EGFR.[16][21] The synthetic route culminates in the acylation of a complex aniline intermediate.[16][22]

Section 3: Emerging and Alternative Warheads

While acrylamides are dominant, the demand for novel reactivity profiles, improved selectivity, and different intellectual property space has driven the development of alternative warheads.

Cyanamides: The Reversible Covalent Option

Cyanamides have emerged as highly attractive warheads that can engage cysteine residues in a reversible covalent manner.[23][24] Their moderate electrophilicity provides a good balance of reactivity and selectivity.[23] The formation of an isothiourea adduct with the cysteine thiol is often reversible, which can be advantageous in mitigating the risk of permanent off-target modification.[4][25]

Synthetic Approach: A common method for synthesizing cyanamide intermediates is the direct cyanation of a secondary amine (present on the drug scaffold) using cyanogen bromide or more modern, safer reagents like N-cyanobenzotriazole (CBX).[23]

Case Study: BTK Inhibitors: Researchers have successfully replaced the acrylamide in Ibrutinib-like scaffolds with a cyanamide warhead. This modification created potent and selective reversible covalent BTK inhibitors, demonstrating the tunability of the covalent interaction.[24][26]

Vinyl Sulfones and Sulfonamides

Vinyl sulfones and their sulfonamide cousins are another class of Michael acceptors that react with cysteine. They are generally considered to be more reactive or "harder" electrophiles than their acrylamide counterparts. This increased reactivity can be beneficial for targeting less reactive cysteines but requires careful tuning of the electronic properties of the scaffold to avoid off-target reactions. Recently, 2-sulfonylpyrimidines have been explored as effective surrogates for the acrylamide warhead in Ibrutinib, demonstrating comparable potency.[27]

Other Notable Warheads
  • Alkynes (Propargylamides): These can react with cysteine residues and have been incorporated into novel kinase inhibitors.[5][6]

  • α-Chloroacetamides: A classic, highly reactive warhead that reacts with thiols via an SN2 mechanism.[7] While effective, their high intrinsic reactivity makes them more challenging to control for targeted therapies.

  • Heteroaromatic Warheads: Groups like dichloropyrimidines can act as covalent warheads through a nucleophilic aromatic substitution (SNAr) reaction with a target cysteine, representing a distinct mechanistic class.[28]

Table 1: Comparison of Common Covalent Warheads

Warhead ClassTarget Residue(s)MechanismRelative ReactivityKey FeatureExample Drug(s)
Acrylamide CysteineMichael AdditionTunable (Low to Med)Well-tolerated, widely usedIbrutinib, Osimertinib[3][4]
Cyanamide CysteineReversible AdditionModerateReversible covalent bindingPF-06250112 (BTK)[7][24]
Vinyl Sulfone CysteineMichael AdditionModerate to HighMore reactive than acrylamidesN/A (in approved kinase inhibitors)
α-Chloroacetamide Cysteine, LysineSN2HighHighly reactive, used in probesRSL3 (GPX4 Inhibitor)[6]
Alkynes CysteineThiol-yne AdditionModerateAlternative reactivity profileN/A (in approved kinase inhibitors)

Section 4: The Validation Workflow: Confirming the Covalent Bond

Synthesizing a molecule with a warhead is only the first step. Rigorous biochemical and biophysical validation is required to confirm that the inhibitor functions as intended.

Diagram 2: Experimental Workflow for Covalent Inhibitor Characterization

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical Validation cluster_biophys Biophysical Confirmation Synth Synthesize Inhibitor Purify Purify & Characterize (NMR, HRMS) Synth->Purify IC50 IC50 Assay (Initial Potency) Purify->IC50 Kinetics Kinetic Assays (Determine kinact/Ki) IC50->Kinetics GSH GSH Reactivity Assay (Assess Off-Target Potential) Kinetics->GSH MS Intact Protein MS (Confirm Mass Adduct) Kinetics->MS PeptideMap Peptide Mapping MS/MS (Identify Modification Site) MS->PeptideMap

Caption: A streamlined workflow for the validation of a covalent inhibitor.

Kinetic Analysis

Standard IC50 assays provide an initial measure of potency. However, to truly understand a covalent inhibitor, one must determine the kinetic parameters Ki and kinact. This is often done via "IC50 shift" assays, where the inhibitor is pre-incubated with the enzyme for varying amounts of time before measuring residual activity.[4] As incubation time increases, a covalent inhibitor will show a progressive decrease in its IC50 value.

Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry (HRMS) is the definitive tool for proving covalent modification.[29][30]

  • Intact Protein Analysis: The purified target kinase is incubated with the inhibitor, and the resulting mixture is analyzed by HRMS. A mass increase in the protein corresponding to the molecular weight of the inhibitor provides direct evidence of covalent adduct formation.[30]

  • Peptide Mapping (LC-MS/MS): To pinpoint the exact site of modification, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS).[29][31] The modified peptide will have a specific mass shift, and fragmentation analysis (MS/MS) can identify the exact amino acid residue—for example, Cys797 in EGFR—that bears the modification.[29][32]

Section 5: Case Study Signaling Pathway: BTK Inhibition

To contextualize the importance of these warheads, we can examine the Bruton's tyrosine kinase (BTK) signaling pathway, which is critical for B-cell development, differentiation, and survival.[18] Dysregulation of this pathway is implicated in numerous B-cell cancers.[33]

Diagram 3: BTK Signaling Pathway and Covalent Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Covalent Bond (Cys481)

Caption: Simplified BTK signaling cascade and the point of covalent inhibition.

Ibrutinib, by forming an unbreakable bond with Cys481, effectively shuts down this entire downstream signaling cascade, depriving the malignant B-cells of essential survival signals and inducing apoptosis.[10] This provides a clear example of how a synthetically installed covalent warhead can have profound and specific biological consequences.

Conclusion and Future Outlook

The field of targeted covalent inhibition is expanding rapidly. The design and synthesis of warhead intermediates are becoming increasingly sophisticated, moving beyond established motifs to explore novel electrophiles with unique reactivity profiles and improved safety.[5][11] The development of reversible covalent warheads, like cyanamides, offers a compelling strategy to balance efficacy with safety, potentially mitigating some of the long-standing concerns associated with irreversible inhibition.[24] Furthermore, computational methods are beginning to play a larger role in predicting warhead reactivity, which may help expedite the design of new, safer, and more effective covalent kinase inhibitors.[12] As our understanding of kinase biology deepens and our synthetic chemistry toolkit broadens, the ability to forge the perfect, unbreakable bond will remain a cornerstone of modern drug discovery.

References

  • Barf, T., & Kaptein, A. (2012). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, H., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2022). Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, T. E., et al. (2021). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. Journal of Chemical Information and Modeling. Available at: [Link]

  • Singh, H., et al. (2022). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bradshaw, J. M., et al. (2021). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Antão, A. M., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2022). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. bioRxiv. Available at: [Link]

  • Gmach, L., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Gmach, L., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]

  • Petry, F. M., & Ritzmann, F. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Flanagan, M. E., & Adam, G. C. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

  • De Savi, C., et al. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jia, W. (2004). Studies of protein covalent modifications using mass spectrometry. ProQuest Dissertations & Theses Global. Available at: [Link]

  • Heppner, D. E., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lou, Y., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. Available at: [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Mass Spectrometry in Biophysics. Available at: [Link]

  • Lunn, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Heppner, D. E., et al. (2014). Covalent drugs and inhibitors characterization based on kinetic properties... ResearchGate. Available at: [Link]

  • Clinical Care Options, LLC. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

  • Synthetic Strategies in the Preparation of Osimertinib. (2025). ResearchGate. Available at: [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Available at: [Link]

  • Isom, D. G., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Lonsdale, R., & Burgess, M. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. Available at: [Link]

  • Estupiñán, H. Y., & Berglöf, A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Letters. Available at: [Link]

  • Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery. Available at: [Link]

  • Gehringer, M., & Laufer, S. (2019). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry. Available at: [Link]

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  • Heppner, D. E., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. ResearchGate. Available at: [Link]

  • Heppner, D. E., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Semantic Scholar. Available at: [Link]

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  • De Savi, C., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]

  • Rao, Y., et al. (2017). Synthesis and Evaluation of Osimertinib Derivatives as Potent EGFR Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Smith, E. A., et al. (2025). Configurational and Conformational Proclivity of an α-Cyanoacrylamide Derivative of Ibrutinib. The Journal of Organic Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules. Available at: [Link]

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Exploratory

The Renaissance of the Carbonyl: A Technical Guide to Aldehyde-Functionalized Covalent Inhibitor Scaffolds

Executive Summary For decades, medicinal chemists viewed aldehydes as "chemical liabilities"—prone to oxidation, non-specific reactivity, and metabolic instability. However, the paradigm has shifted.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, medicinal chemists viewed aldehydes as "chemical liabilities"—prone to oxidation, non-specific reactivity, and metabolic instability. However, the paradigm has shifted. Aldehyde-functionalized scaffolds have re-emerged as a premium class of Targeted Covalent Inhibitors (TCIs) , specifically occupying the niche of Reversible Covalent Inhibition .

Unlike acrylamides (which form permanent Michael adducts), aldehydes occupy a "Goldilocks" zone: they form covalent bonds (hemiaminals or imines) that are thermodynamically stable enough to drive high potency and extended residence time, yet kinetically labile enough to reverse, mitigating the risk of permanent off-target haptenization.

This guide details the structural mechanics, kinetic optimization, and experimental validation of aldehyde-based warheads in drug discovery.

Mechanistic Foundation: The Reversible Covalent Bond

The core efficacy of an aldehyde inhibitor relies on a two-step binding mechanism. The scaffold first drives non-covalent molecular recognition (


), positioning the electrophilic aldehyde warhead in proximity to a nucleophilic residue (Cysteine, Lysine, or N-terminal amine).
The Chemical Trajectories

Depending on the target residue, the aldehyde follows one of two primary reaction coordinates:

  • Thiohemiacetal Formation (Cysteine Targeting):

    • Target: Non-catalytic cysteines (e.g., FGFR4 Cys552).

    • Mechanism: The thiolate anion attacks the carbonyl carbon.

    • Result: A reversible thiohemiacetal adduct.[1]

    • Advantage: High reversibility allows the drug to "scan" for the correct target, reducing off-target burden.

  • Schiff Base Formation (Lysine/N-Terminus Targeting):

    • Target:

      
      -amino group of Lysine or 
      
      
      
      -amino group of N-terminus (e.g., Hemoglobin
      
      
      -Val1).
    • Mechanism: Nucleophilic attack followed by dehydration (loss of water).

    • Result: An imine (Schiff base).

    • Stability: Often requires an auxiliary hydrogen bond donor (e.g., a proximal hydroxyl group) to stabilize the imine against hydrolysis.

Visualization of Reaction Pathways

AldehydeMechanism Inhibitor Aldehyde Inhibitor (R-CHO) Complex Non-Covalent Complex (E·I) Inhibitor->Complex  Step 1: Recognition (Ki)   Cys_Target Target: Cysteine (-SH) Complex->Cys_Target Lys_Target Target: Lysine (-NH2) Complex->Lys_Target Thio Thiohemiacetal Adduct (R-CH(OH)-S-Enz) Cys_Target->Thio  Step 2: Nucleophilic Attack   Thio->Cys_Target  Reversibility (k_off)   Imine Schiff Base / Imine (R-CH=N-Enz) Lys_Target->Imine  Step 2: Condensation (-H2O)   Imine->Lys_Target  Hydrolysis  

Figure 1: Dual mechanistic pathways for aldehyde warheads. Note the reversibility loops (dotted lines) which distinguish these from Michael acceptors.

Scaffold Design & Tuning Reactivity

The success of an aldehyde inhibitor depends on tuning the electrophilicity of the carbonyl carbon. If it is too reactive, it becomes a metabolic liability (oxidized by ALDH enzymes) or a promiscuous toxin. If it is too inert, it acts merely as a hydrogen bond acceptor.

Electronic Tuning
  • Aromatic Aldehydes: The benzene ring allows for fine-tuning via Hammett substitutions.

    • Electron-Withdrawing Groups (EWGs): Increase reactivity (more electrophilic carbonyl) but decrease metabolic stability.

    • Electron-Donating Groups (EDGs): Stabilize the carbonyl, reducing reactivity but improving half-life.

    • Ortho-Hydroxyl Groups: Critical for Schiff base traps. They form an intramolecular hydrogen bond with the imine nitrogen, locking the reversible bond in place (e.g., Voxelotor).

Case Study Comparison
FeatureVoxelotor (Oxbryta) Roblitinib (FGF401)
Target Hemoglobin (

-Val1)
FGFR4 (Cys552)
Warhead Type Aromatic Aldehyde (Benzaldehyde derivative)Heterocyclic Aldehyde
Residue N-terminal AmineCysteine Thiol
Adduct Schiff Base (Imine)Thiohemiacetal
Stabilization Intramolecular H-bond (ortho-OH)Scaffold binding affinity
Clinical Status Approved (Withdrawn 2024 for safety review)Phase II (Oncology)

Critical Insight: Voxelotor demonstrates that aldehydes can be orally bioavailable drugs. Its withdrawal in 2024 highlights the extreme importance of monitoring downstream sequelae of modulating high-abundance proteins like hemoglobin, rather than a failure of the aldehyde chemistry itself.

Experimental Workflows: Validating Reversibility

To establish a scaffold as a reversible covalent inhibitor, you must prove two things:

  • Occupancy: It forms a bond.[2][3][4]

  • Reversibility: The bond breaks upon dilution or washout.

Protocol: Intact Protein Mass Spectrometry

This is the gold standard for verifying adduct formation.

  • Incubation: Incubate Target Protein (

    
    ) with Inhibitor (
    
    
    
    ) for 60 minutes in buffer (pH 7.4).
  • Quenching: Do not use acidic quench immediately if looking for labile Schiff bases. For thiohemiacetals, standard LC-MS conditions are usually acceptable.

  • Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Look for the mass shift.

    • Thiohemiacetal:[1]

      
      
      
    • Schiff Base:

      
       (Loss of water).
      
Protocol: Jump-Dilution Biochemical Assay

This assay distinguishes reversible covalent from irreversible covalent.

  • Formation: Incubate Enzyme (

    
     concentration) with Inhibitor (
    
    
    
    ) for 1 hour to reach full occupancy.
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate.

  • Monitoring: Measure product formation over time.

    • Irreversible Inhibitor:[5][6] No recovery of activity. The slope remains near zero.

    • Reversible Covalent: Activity slowly recovers as the inhibitor dissociates (

      
       governs the curve).
      
    • Non-Covalent (Fast): Immediate recovery of activity (too fast to measure in standard setups).

Kinetic Logic Diagram

KineticWorkflow Step1 1. High Concentration Incubation [E] = 100x, [I] = 10x IC50 Step2 2. Rapid Dilution (100-fold) into Substrate Mix Step1->Step2 Branch Activity Recovery? Step2->Branch Result_Rev Slow Recovery (Reversible Covalent) Calc: Residence Time Branch->Result_Rev Curvilinear Result_Irr No Recovery (Irreversible) Calc: k_inact/KI Branch->Result_Irr Flat Line Result_Non Instant Recovery (Standard Non-Covalent) Branch->Result_Non Linear (Immediate)

Figure 2: The Jump-Dilution decision tree for classifying inhibitor modality.

Metabolic Stability & Toxicity Management

The "Achilles' Heel" of aldehyde scaffolds is oxidation. The cytosolic enzyme Aldehyde Dehydrogenase (ALDH) can rapidly oxidize the aldehyde warhead into a carboxylic acid.

Consequences:

  • Loss of Potency: The carboxylic acid cannot form the covalent bond.

  • Rapid Clearance: Carboxylic acids are rapidly glucuronidated and excreted.

Mitigation Strategies:

  • Steric Shielding: Placing bulky groups (methyl, chloro) ortho to the aldehyde can sterically hinder ALDH access without preventing reaction with the target cysteine/lysine.

  • Electronic Deactivation: Electron-donating groups on the ring reduce the propensity for oxidation.

  • ALDH Profiling: Early in the cascade, screen compounds against a panel of ALDH isoforms (ALDH1A1, ALDH2) to ensure the inhibitor is not a substrate for these enzymes.

Future Directions: Aldehydes in PROTACs

The newest frontier for aldehyde scaffolds is their incorporation into Targeted Protein Degradation (PROTACs) .

Standard PROTACs rely on high-affinity non-covalent binding. However, "Reversible Covalent PROTACs" using aldehyde warheads offer a distinct advantage:

  • The Hook Effect Solution: At high concentrations, traditional PROTACs form binary complexes (Hook effect), reducing degradation.

  • Covalent Advantage: An aldehyde-based PROTAC can form a long-lived complex with the Target Protein, driving ternary complex formation with the E3 ligase more efficiently, even with weaker initial non-covalent affinity.

References

  • Taunton, J., et al. (2014). Reversible Covalent Kinase Inhibitors: Structural Basis for Selectivity and Potency. Nature Chemical Biology.

  • Metcalf, B., et al. (2017).[3] Discovery of GBT440 (Voxelotor), an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[3] ACS Medicinal Chemistry Letters.[3]

  • Fairhurst, R. A., et al. (2020). The Discovery of FGFR4 Inhibitor Roblitinib (FGF401).[7] Journal of Medicinal Chemistry.[5]

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting Proteins with Reversible Covalent Chemistry.[1][3][5][6][7][8][9][10] Current Opinion in Chemical Biology.

  • FDA Drug Safety Communication. (2024). Withdrawal of Oxbryta (voxelotor) from the market.[10][11]

Sources

Foundational

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide molecular weight and formula

Technical Whitepaper | Version 1.0 Executive Summary N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS: 1251456-87-7) is a specialized dual-electrophile scaffold used primarily in the development of Targeted Covalent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS: 1251456-87-7) is a specialized dual-electrophile scaffold used primarily in the development of Targeted Covalent Inhibitors (TCIs) . It functions as a "warhead-linker" module, combining a Michael acceptor (acrylamide) for cysteine engagement with a reactive aldehyde handle for structural diversification.

This guide details the physicochemical identity, synthetic architecture, and handling protocols for this molecule, designed for medicinal chemists and process scientists optimizing irreversible kinase inhibitors (e.g., EGFR, BTK targeting).

Part 1: Physicochemical Identity & Structural Logic

The molecule represents a "privileged scaffold" in medicinal chemistry, specifically designed to satisfy the geometric requirements of the ATP-binding pocket in kinases while presenting a reactive warhead to a non-catalytic cysteine (e.g., Cys797 in EGFR).

1.1 Molecular Specifications
PropertyValueTechnical Note
CAS Number 1251456-87-7 Verified Registry Number
IUPAC Name N-(2-Chloro-4-formyl-5-methoxyphenyl)prop-2-enamideSystematic nomenclature
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.66 g/mol Average Mass
Monoisotopic Mass 239.035 g/mol Essential for HRMS validation (Cl³⁵ isotope)
Physical State Pale yellow to off-white solidColor indicates conjugation/oxidation state
Solubility DMSO, DMF, DCMPoor solubility in water/aliphatic hydrocarbons
Stability Temperature/Light SensitiveAldehyde oxidation & acrylamide polymerization risk
1.2 Structural Analysis (The "Warhead" Logic)

The molecule is built on a tetra-substituted benzene ring, creating a rigid vector for drug-target interaction.

  • Position 1 (Acrylamide): The "Warhead."[1][2][3] Acts as a weak electrophile (Michael acceptor) that forms an irreversible covalent bond with nucleophilic cysteine thiols.

  • Position 2 (Chlorine): Steric enforce. Often used to induce a specific torsion angle, forcing the molecule into a bioactive conformation that fits the hydrophobic pocket.

  • Position 4 (Formyl/Aldehyde): The "Anchor." A reactive handle used to attach the warhead to the core scaffold (e.g., via reductive amination to a quinazoline or pyrimidine hinge-binder).

  • Position 5 (Methoxy): Electronic modulator. Increases electron density on the ring, fine-tuning the reactivity of the acrylamide and improving metabolic stability.

Part 2: Synthetic Architecture & Reactivity

The synthesis and utilization of this molecule require navigating the "Orthogonality Paradox": preserving the reactive aldehyde while installing the reactive acrylamide.

2.1 Synthetic Pathway (Diagram)

The following workflow illustrates the standard preparation from the aniline precursor and its subsequent application in drug synthesis.

SynthesisWorkflow Precursor 4-Amino-5-chloro- 2-methoxybenzaldehyde Target N-(2-Chloro-4-formyl- 5-methoxyphenyl)acrylamide Precursor->Target N-Acylation Reagent Acryloyl Chloride (or Acrylic Anhydride) Reagent->Target Base DIPEA / -78°C to 0°C Base->Target HCl Scavenger Downstream Reductive Amination (Scaffold Attachment) Target->Downstream NaBH(OAc)3 / Amine Core

Caption: Figure 1. Synthetic route for the generation of the acrylamide warhead and its downstream application in convergent synthesis.

2.2 Critical Reactivity Profile

This molecule is a Dual Electrophile . Understanding the reactivity hierarchy is critical for experimental success.

  • The Aldehyde (Hard Electrophile):

    • Reactivity: High. Susceptible to oxidation (to carboxylic acid) or nucleophilic attack by amines.

    • Control: Must be protected (as an acetal) if the acrylamide is installed before other harsh steps, though usually, the acrylamide is installed last. In this specific building block, the aldehyde is free, implying it is intended for immediate coupling.

  • The Acrylamide (Soft Electrophile):

    • Reactivity: Moderate.[1] Targets soft nucleophiles (Thiols > Amines).

    • Control: Prone to radical polymerization. Store with radical inhibitors (e.g., MEHQ) and keep cold (-20°C).

Part 3: Experimental Protocols (Self-Validating)
3.1 Synthesis Protocol (Small Scale)

Note: This protocol assumes the use of the aniline precursor.

  • Preparation: Dissolve 1.0 eq of 4-amino-5-chloro-2-methoxybenzaldehyde in anhydrous DCM under Argon.

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine). Cool reaction to -10°C .

    • Why? Low temperature prevents the acryloyl chloride from reacting with the aldehyde (forming an enol ester) or polymerizing.

  • Acylation: Dropwise addition of 1.05 eq of Acryloyl Chloride (diluted in DCM).

  • Monitoring: Stir for 30-60 mins. Monitor via TLC (Target R_f will be higher than aniline) or LC-MS.

  • Quench: Quench with saturated NaHCO₃.

  • Workup: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use amine-functionalized silica (reaction with aldehyde).

3.2 Analytical Validation (QC Criteria)
MethodDiagnostic SignalAcceptance Criteria
¹H NMR (DMSO-d₆)Aldehyde (-CHO): Singlet at ~10.2 ppmIntegration 1.0H (Must be sharp)
Vinyl (CH=CH₂): Multiplets 5.7 – 6.5 ppmCharacteristic ABX system
Methoxy (-OCH3): Singlet ~3.9 ppmIntegration 3.0H
LC-MS [M+H]⁺: 240.04Single peak >98% purity
Isotope Pattern: M / M+2~3:1 ratio (confirms Chlorine)
Part 4: Applications in Drug Discovery

This molecule is a cornerstone in the synthesis of 3rd Generation EGFR Inhibitors (similar to the chemical logic of Osimertinib, though Osimertinib utilizes an indole core).

4.1 Mechanism of Action (The "Covalent Hook")

The molecule serves as the "bottom half" of a kinase inhibitor.

  • Recognition: The core scaffold (attached via the aldehyde) binds to the ATP hinge region.

  • Positioning: The benzene ring orients the acrylamide toward the solvent front.

  • Ligation: The acrylamide double bond sits within 3-5 Å of a specific cysteine residue (e.g., Cys797). A Michael addition occurs, permanently silencing the kinase.

MOA Inhibitor Inhibitor (Acrylamide) Complex Reversible Binding (K_i) Inhibitor->Complex Kinase Kinase (Cysteine-SH) Kinase->Complex Covalent Irreversible Complex (k_inact) Complex->Covalent Michael Addition (Time-Dependent)

Caption: Figure 2. Kinetic mechanism of Targeted Covalent Inhibition (TCI).

References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Sigma-Aldrich. "Product Specification: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7)." Merck KGaA. Link

  • Ward, R. A., et al. "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry 56(17), 7025–7048 (2013). Link

  • PubChem. "Compound Summary: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide." National Library of Medicine. Link

  • Åkerfeldt, K. S., et al. "Acrylamide warheads in covalent drug design." Journal of Medicinal Chemistry (General Reference on Warhead Chemistry).

Sources

Exploratory

Technical Guide: Key Intermediates for Third-Generation EGFR Inhibitors

This guide provides an in-depth technical analysis of the key intermediates required for the synthesis of third-generation EGFR inhibitors, with a primary focus on Osimertinib (AZD9291) and comparative insights into Laze...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the key intermediates required for the synthesis of third-generation EGFR inhibitors, with a primary focus on Osimertinib (AZD9291) and comparative insights into Lazertinib and Almonertinib.

Executive Summary

Third-generation EGFR tyrosine kinase inhibitors (TKIs) represent a paradigm shift in medicinal chemistry, moving from reversible binding to targeted covalent inhibition. The structural core of these molecules—exemplified by Osimertinib , Lazertinib , and Almonertinib —relies on a precise "scaffold-linker-warhead" architecture. This guide dissects the synthetic pathways of these drugs, identifying the Critical Quality Attributes (CQAs) of their key intermediates. We focus on the process chemistry challenges: regio-selectivity during nitration, impurity control in indole couplings, and the stability of the acrylamide "warhead" during the final synthetic stages.

Structural Anatomy & Pharmacophore Logic

To understand the intermediates, one must understand the retrospective logic of the final molecule. Third-gen EGFR inhibitors share a common pharmacophore designed to bind to the ATP pocket of the T790M mutant while sparing Wild-Type (WT) EGFR.

  • The Hinge Binder (Core): Typically an aminopyrimidine or pyrimidine scaffold that forms hydrogen bonds with Met793.

  • The Hydrophobic Tail: An indole (Osimertinib) or pyrazole (Lazertinib) moiety that occupies the hydrophobic pocket, crucial for mutant selectivity.

  • The Solubilizing Group: A solvent-exposed amine tail (often N,N-dimethyl-ethylenediamine derivatives) that improves oral bioavailability.

  • The Covalent Warhead: An acrylamide group that forms an irreversible covalent bond with Cys797 at the edge of the ATP binding pocket.

Diagram 1: Pharmacophore Decomposition & Binding Logic

G cluster_0 Pharmacophore Modules cluster_1 Target Interaction Core Pyrimidine/Aminopyrimidine (Hinge Binder) Tail Indole/Pyrazole (Hydrophobic Pocket) Core->Tail Warhead Acrylamide (Cys797 Covalent Binder) Core->Warhead Met793 Met793 (Hinge) Core->Met793 H-Bonding Pocket Hydrophobic Pocket (T790M Gatekeeper) Tail->Pocket Van der Waals Solubilizer Tertiary Amine Chain (Solvent Exposed) Solubilizer->Core Cys797 Cys797 (Nucleophile) Warhead->Cys797 Michael Addition (Irreversible)

Caption: Modular decomposition of 3rd-Gen EGFR inhibitors showing the interaction between chemical motifs and the kinase domain residues.

Case Study: Osimertinib (AZD9291) Intermediates

Osimertinib is constructed via a convergent synthesis. The process chemistry relies heavily on the purity of two primary building blocks: the Indole-Pyrimidine Core and the Functionalized Aniline .

Key Intermediate A: The Indole Core

Chemical Name: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole Role: Provides the scaffold for hinge binding and hydrophobic interaction.

  • Synthesis Insight: This intermediate is typically synthesized via a Friedel-Crafts-like condensation or a transition-metal catalyzed coupling between 1-methylindole and 2,4-dichloropyrimidine.

  • Process Challenge: Regio-selectivity is critical. The reaction must favor the C3-position of the indole. The presence of the N-methyl group prevents side reactions at the nitrogen but requires high-purity starting material (1-methylindole) to avoid des-methyl impurities which are difficult to purge later.

Key Intermediate B: The Nitro-Aniline Linker

Chemical Name: 4-fluoro-2-methoxy-5-nitroaniline Role: Serves as the connector between the core and the solubilizing tail, and eventually hosts the acrylamide warhead.

  • Synthesis Insight: Produced via the nitration of 4-fluoro-2-methoxyaniline.[1][2]

  • Process Challenge (Thermal Runaway): The nitration step is highly exothermic. In batch processing, this poses a safety risk. Modern process chemistry utilizes continuous flow reactors for this step to manage heat transfer and control the formation of dinitro impurities.

  • Protection Strategy: The amine is often acetylated prior to nitration to prevent oxidation of the amine, then deprotected.

Key Intermediate C: The "Pre-Warhead" Amine

Chemical Name: N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine Role: The penultimate intermediate before the reduction and acrylamide addition.

Detailed Experimental Protocol

Protocol: Synthesis of the Indole-Pyrimidine Core (Intermediate A)

Objective: Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Rationale: This step establishes the primary scaffold. Using FeCl₃ as a Lewis acid catalyst is a cost-effective industrial alternative to palladium coupling for this specific heteroaryl connection.

Materials:
  • 1-Methylindole (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • Iron(III) chloride (FeCl₃) (anhydrous, 1.5 eq)

  • 1,2-Dimethoxyethane (DME) or Ethanol (Solvent)

  • Methanol (for quenching)

Step-by-Step Methodology:
  • Preparation: Charge a dry reaction vessel with 1-methylindole and 2,4-dichloropyrimidine in DME under an inert nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0°C. Add FeCl₃ portion-wise to control the exotherm. Note: FeCl₃ is hygroscopic; handle rapidly to maintain activity.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C) for 6–8 hours. Monitor via HPLC for the disappearance of 1-methylindole.

    • Checkpoint: Look for the formation of the regioisomer (C2-substitution), though C3 is heavily favored electronically.

  • Quenching: Cool to room temperature. Slowly add Methanol/Water (1:1) to quench the iron complex. A heavy precipitate will form.

  • Workup: Filter the solids (Celite pad). Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove acidic byproducts) and brine.

  • Purification: Recrystallize from Acetonitrile or Ethanol.

    • Target Specification: Purity >98% (HPLC). The presence of residual iron must be <10 ppm if carrying forward to a Pd-catalyzed step later (though the next step is typically SNAr).

Comparative Analysis: Lazertinib & Almonertinib

While Osimertinib uses an indole, Lazertinib utilizes a pyrazole core, and Almonertinib uses a cyclopropyl-indole .

FeatureOsimertinibLazertinibAlmonertinib
Core Scaffold 1-Methylindole3-Phenyl-pyrazole1-Cyclopropylindole
Key Intermediate 3-(2-chloropyrimidin-4-yl)-1-methylindole3-phenyl-1H-pyrazole-4-carbaldehyde3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole
Warhead Position para to the central aminepara to the central aminepara to the central amine
Synthetic Complexity Moderate (Nitration safety risk)High (Pyrazole regiochemistry)Moderate (Cyclopropyl installation)

Technical Note on Almonertinib: The cyclopropyl group is introduced early, often by N-alkylation of indole with cyclopropyl bromide or via Chan-Lam coupling with cyclopropylboronic acid. This group increases metabolic stability compared to the methyl group of Osimertinib.

Synthesis Workflow & Retrosynthesis

The following diagram illustrates the convergent synthesis of Osimertinib, highlighting where the key intermediates merge.

Diagram 2: Osimertinib Retrosynthetic Tree

G Target Osimertinib (AZD9291) Step1 Acrylation (Acryloyl Chloride + Base) Target->Step1 Int_Aniline Aniline Precursor (Reduced Intermediate) Step1->Int_Aniline Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Int_Aniline->Step2 Int_Nitro Nitro-Intermediate (Coupled Core + Tail) Step2->Int_Nitro Step3 SnAr Coupling (Acidic Conditions) Int_Nitro->Step3 Int_Core Intermediate A (Indole-Pyrimidine) Step3->Int_Core Int_Tail Intermediate B (Tail-Aniline) Step3->Int_Tail Start1 1-Methylindole Int_Core->Start1 Start2 2,4-Dichloropyrimidine Int_Core->Start2 Start3 4-Fluoro-2-methoxy-5-nitroaniline Int_Tail->Start3 Start4 N,N,N'-Trimethylethylenediamine Int_Tail->Start4

Caption: Convergent retrosynthetic pathway for Osimertinib showing the assembly of the Indole-Pyrimidine Core and the Tail-Aniline modules.

Critical Quality Attributes (CQA) & Impurity Control

For researchers developing generics or novel analogues, the following impurities are critical:

  • Des-Acryloyl Impurity: The unreacted aniline precursor. This lacks the covalent warhead and acts as a reversible inhibitor with significantly lower potency.

  • Dimerized Warhead: Polymerization of the acrylamide moiety during storage or workup. Requires stabilization (e.g., with MEHQ) during intermediate storage.

  • Regioisomers: In the Lazertinib synthesis, the N-alkylation of the pyrazole can yield N1 vs N2 isomers, which have vastly different binding affinities.

References

  • Finlay, M. R., et al. (2014).[3] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. Link

  • Yuhan Corporation. (2020).[4] "Process for Preparation of Lazertinib." US Patent US20200207750A1.[4] Link

  • Reid, M., et al. (2020). "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development. Link

  • Liu, H., et al. (2015).[3] "A Novel and Efficient Synthesis of Anti-Cancer Agent, Mereletinib (Osimertinib)." Journal of Chemical Research. Link

  • BenchChem. (2025).[5] "High-Yield Synthesis Protocol for Osimertinib (AZD9291)." Application Note. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Covalent Chemistries Prot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Covalent Chemistries

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4][5] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of the efficacy and selectivity of a PROTAC.[6][7] It plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[4][7]

Recently, there has been a growing interest in the development of covalent and electrophilic PROTACs.[8][9][10] These PROTACs incorporate a reactive group, or "warhead," that forms a covalent bond with the target protein or, in some cases, the E3 ligase. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that are otherwise difficult to drug with traditional small molecule inhibitors.[8][10] Acrylamide moieties are a popular choice for such covalent warheads due to their reactivity towards nucleophilic amino acid residues like cysteine.[11][12]

This application note provides a detailed guide on the use of a specific, multifunctional building block, N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide , in the synthesis of PROTAC linkers. We will explore the unique chemical features of this reagent and provide step-by-step protocols for its incorporation into a PROTAC synthesis workflow.

The Strategic Advantage of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide in PROTAC Synthesis

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a versatile building block for PROTAC linker synthesis due to the orthogonal reactivity of its functional groups.

  • The Acrylamide Moiety: This α,β-unsaturated amide serves as a Michael acceptor, making it an effective electrophilic warhead for forming a covalent bond with a nucleophilic residue (e.g., cysteine) on the protein of interest.[11][12] The reactivity of the acrylamide can be modulated by the electronic properties of the substituted phenyl ring.[13]

  • The Formyl Group (Aldehyde): The aldehyde functionality is a key reactive handle for linker elongation or for conjugation to the E3 ligase ligand. It can undergo a variety of chemical transformations, such as reductive amination, to form stable amine linkages, providing a robust method for attaching the other components of the PROTAC.

  • The Substituted Phenyl Ring: The chloro and methoxy groups on the phenyl ring influence the electronic properties and conformation of the molecule. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the acrylamide, while the electron-donating methoxy group can also play a role in modulating reactivity and binding interactions.[14]

The presence of both a covalent warhead and a reactive handle for further conjugation within a single, synthetically accessible molecule makes N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide a highly valuable tool for the efficient construction of covalent PROTACs.

Experimental Protocols

The following protocols provide a general framework for the use of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide in a PROTAC synthesis workflow. Researchers should note that reaction conditions may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand being used.

Protocol 1: Synthesis of the Acrylamide-Containing Linker

This protocol describes the initial step of preparing a linker precursor where the N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is coupled to a bifunctional linker, in this case, a diamine-functionalized polyethylene glycol (PEG) linker.

Materials:

  • N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

  • Boc-NH-PEGn-NH2 (where 'n' is the number of PEG units)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (1.0 eq) and Boc-NH-PEGn-NH2 (1.1 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected acrylamide-linker conjugate.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected conjugate in DCM.

    • Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine-functionalized acrylamide-linker is typically used in the next step without further purification.

Protocol 2: Conjugation to the E3 Ligase Ligand

This protocol outlines the coupling of the newly synthesized amine-functionalized acrylamide-linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

Materials:

  • Amine-functionalized acrylamide-linker (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-functionalized acrylamide-linker (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the final product.

Characterization:

The final PROTAC should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Purity (HPLC)
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamideC₁₁H₁₀ClNO₃239.66>98%
Hypothetical PROTAC ProductStructure of POI Ligand-Linker-E3 Ligase LigandVaries>95%

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the overall workflow for the synthesis of a covalent PROTAC using N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide.

PROTAC_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product Acrylamide_Building_Block N-(2-Chloro-4-formyl- 5-methoxyphenyl)acrylamide Reductive_Amination Protocol 1: Reductive Amination Acrylamide_Building_Block->Reductive_Amination Linker Boc-NH-PEGn-NH2 Linker->Reductive_Amination E3_Ligand COOH-E3 Ligase Ligand Amide_Coupling Protocol 2: Amide Coupling E3_Ligand->Amide_Coupling Intermediate_1 Boc-Protected Acrylamide-Linker Reductive_Amination->Intermediate_1 Deprotection Protocol 1: Boc Deprotection Intermediate_2 Amine-Functionalized Acrylamide-Linker Deprotection->Intermediate_2 Final_PROTAC Covalent PROTAC Amide_Coupling->Final_PROTAC Intermediate_1->Deprotection Intermediate_2->Amide_Coupling

Caption: PROTAC Synthesis Workflow.

Caption: Reaction Scheme.

Conclusion and Future Perspectives

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide represents a valuable and versatile chemical tool for the synthesis of covalent PROTACs. Its bifunctional nature, combining an electrophilic warhead with a convenient handle for linker chemistry, streamlines the synthetic process. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this building block into their PROTAC discovery and development programs. Further exploration of different linker types and lengths, in combination with a variety of POI and E3 ligase ligands, will undoubtedly expand the utility of this promising reagent in the exciting field of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]

  • Gabizon, R., et al. (2020). Efficient targeted degradation via reversible and irreversible covalent PROTACs. ChemRxiv. [Link]

  • SYNthesis med chem. (n.d.). PROTAC & Molecular Glues. [Link]

  • Verdoes, M., et al. (2021). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]

  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]

  • Ward, C. C., et al. (2019). Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology. [Link]

  • ResearchGate. (n.d.). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. [Link]

  • PubMed. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. [Link]

  • Jin, Y., & Liu, J. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Molecules. [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Frontiers. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. [Link]

  • Huchthausen, J., et al. (2021). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]

  • Xiang, W., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [Link]

  • Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. [Link]

  • ResearchGate. (n.d.). DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. [Link]

  • Royal Society of Chemistry. (n.d.). MedChemComm. [Link]

  • ResearchGate. (n.d.). Mode of action of cyanoacrylamide-derivatized PROTAC after cellular.... [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Fawky, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. European Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2024). Sustainable and Surfactant-Free Synthesis of Negatively Charged Acrylamide Nanogels for Biomedical Applications. [Link]

  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. [Link]

  • Saeed, S., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Park, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. [Link]

Sources

Application

Application Note: Chemoselective Reductive Amination of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Executive Summary This application note details the reaction conditions for coupling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (referred to herein as Scaffold A ) with secondary or primary amines. This transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for coupling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (referred to herein as Scaffold A ) with secondary or primary amines. This transformation is a critical step in the synthesis of 3rd-generation covalent EGFR inhibitors (e.g., Osimertinib analogs), where the aldehyde moiety serves as a handle to attach solubilizing amine "tails" (such as N,N,N'-trimethylethylenediamine).

The Core Challenge: The molecule contains two electrophilic sites:

  • The Aldehyde: The desired site for reductive amination.

  • The Acrylamide: A reactive Michael acceptor (warhead) intended for covalent cysteine binding in the biological target.

The Solution: Standard reducing agents (e.g., NaBH₄, H₂/Pd) pose a high risk of reducing the acrylamide double bond or triggering polymerization. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in slightly acidic media to achieve high chemoselectivity, reducing the intermediate imine without affecting the acrylamide warhead.

Strategic Analysis: Chemoselectivity & Mechanism

The Competing Pathways

When reacting Scaffold A with an amine, three pathways are kinetically accessible. Understanding these is crucial for process control.

  • Pathway A (Desired): Condensation of amine and aldehyde to form an imine/iminium species, followed by selective hydride transfer.

  • Pathway B (Undesired - Michael Addition): Nucleophilic attack of the amine on the

    
    -carbon of the acrylamide. This is irreversible and destroys the warhead.
    
  • Pathway C (Undesired - Over-Reduction): Reduction of the acrylamide C=C bond by the hydride source.

Why Sodium Triacetoxyborohydride (STAB)?

According to the seminal work by Abdel-Magid et al. , STAB is the reagent of choice for this transformation due to steric bulk and electronic stabilization by the acetoxy groups.

  • Selectivity: STAB is less nucleophilic than NaBH₄ and does not reduce

    
    -unsaturated carbonyls (acrylamides) under standard conditions.
    
  • pH Control: STAB is stable in acetic acid. The presence of AcOH (1-2 eq) protonates the imine, accelerating reduction (Pathway A) while protonating the free amine, which suppresses its nucleophilicity and retards the Michael addition (Pathway B).

Reaction Pathway Diagram

ReactionPathways cluster_legend Legend Start Scaffold A (Aldehyde + Acrylamide) Imine Intermediate Imine Start->Imine + Amine, AcOH (Reversible) SideProduct1 Michael Adduct (Impurity) Start->SideProduct1 + Amine (Basic Cond.) Amine Amine (R-NH2) Product Target Amine (Intact Acrylamide) Imine->Product + STAB (Selective Reduction) SideProduct2 Reduced Warhead (Impurity) Imine->SideProduct2 + Strong Reductant (e.g., NaBH4) key Green: Desired Path Red: Avoidable Side Reactions

Figure 1: Chemoselectivity map. The protocol favors the central path by controlling pH and reductant strength.

Detailed Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Scaffold A Substrate1.0Dry, stored at -20°C.
Amine Nucleophile1.1 - 1.2e.g., N,N,N'-trimethylethylenediamine.
NaBH(OAc)₃ (STAB) Reducing Agent1.5 - 2.0Must be dry. Hydrolyzes slowly in moist air.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation; suppresses Michael addition.
DCE or THF SolventN/AAnhydrous.[1] DCE (1,2-Dichloroethane) is preferred.[2]
NaHCO₃ (sat. aq.) QuenchExcessNeutralizes acid and boron salts.
Step-by-Step Methodology

Step 1: Imine Formation (Pre-complexation)

  • Charge a flame-dried reaction vessel with Scaffold A (1.0 equiv).

  • Add anhydrous DCE (or THF) to achieve a concentration of 0.1 M – 0.2 M.

    • Note: DCE is preferred for solubility and reaction rate, but THF is a greener alternative if solubility permits.

  • Add the Amine (1.1 equiv).

  • Immediately add Acetic Acid (1.2 equiv).

    • Critical: Do not stir the amine and scaffold together for long periods without acid; this promotes Michael addition.

  • Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the disappearance of the aldehyde and formation of the imine (often more polar or distinct UV).

Step 2: Selective Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir at Room Temperature for 2–4 hours under Nitrogen/Argon.
  • Monitoring: LCMS should show conversion of the Imine (M+H) to the Amine (M+2H). Ensure the Acrylamide mass (+71 Da vs core) remains intact.

Step 3: Quench & Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to break down boron complexes. 9. Extract the aqueous layer with DCM (x3).[1] 10. Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄. 11. Filter and concentrate in vacuo at <40°C.

  • Caution: Do not heat the crude material excessively; acrylamides can polymerize thermally.

Step 4: Purification 12. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.[1]
  • Eluent: DCM:MeOH (gradient 100:0 to 90:10). For basic amines, add 1% NH₄OH or Et₃N to the eluent to prevent streaking.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB.STAB hydrolyzes to AcOH and Boric acid. Use a fresh bottle or increase equivalents to 2.5. Dry solvents are mandatory.
Michael Addition (Dimer formation)pH too high (Basic).Ensure Acetic Acid is added immediately after or simultaneously with the amine. Maintain pH ~5–6.
Polymerization Radical initiation.Add a radical inhibitor (e.g., BHT, 0.1 mol%) if the reaction is scaled up or run >4 hours.
Acrylamide Reduction Wrong reductant.Never use NaBH₄ or LiAlH₄. Ensure the reagent is strictly NaBH(OAc)₃.
Workflow Diagram

Workflow Step1 Dissolve Scaffold A in DCE (0.1 M) Step2 Add Amine (1.1 eq) + AcOH (1.2 eq) Stir 30 min (Imine Formation) Step1->Step2 Step3 Add STAB (1.5 eq) Stir 2-4h @ RT Step2->Step3 Check LCMS Check: Aldehyde consumed? Acrylamide intact? Step3->Check Check->Step3 No (Add 0.5 eq STAB) Quench Quench with Sat. NaHCO3 Check->Quench Yes Workup Extract (DCM), Dry, Concentrate Quench->Workup

Figure 2: Experimental workflow for the reductive amination process.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][7] J. Org.[2][3][4][5][7] Chem.1996 , 61, 3849–3862.[2][3][7]

    • Relevance: Defines the standard protocol for STAB reductive amination, highlighting chemoselectivity over -unsatur
  • Finlay, M. R. V.; et al. Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor. J. Med. Chem.2014, 57, 8249–8267.

    • Relevance: Describes the synthesis of Osimertinib and related acrylamide-bearing anilines, providing context for the stability of the acrylamide warhead during functionaliz
  • Sigma-Aldrich. Product Specification: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide.[8]

    • Relevance: Verification of the starting material structure and handling requirements (Inert

Sources

Method

Design of cysteine-targeting covalent probes using formyl-acrylamides

Application Note: Design and Characterization of Cysteine-Targeting Covalent Probes Using Formyl-Acrylamides Executive Summary This guide details the design, synthesis, and validation of Formyl-Acrylamide based probes—a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Characterization of Cysteine-Targeting Covalent Probes Using Formyl-Acrylamides

Executive Summary

This guide details the design, synthesis, and validation of Formyl-Acrylamide based probes—a specialized class of electrophilic warheads designed to target non-catalytic cysteine residues with tunable reversibility. While traditional acrylamides (e.g., Ibrutinib) form permanent covalent bonds, the integration of a formyl group (aldehyde)—either directly at the


-position of the acrylamide or on the proximal 

-aryl scaffold—introduces unique electronic and steric properties. These modifications allow researchers to modulate the electrophilicity (LUMO energy) and residence time of the drug-target complex, a critical parameter in reducing off-target toxicity and immunogenicity.

This protocol focuses on the 2-Formylphenyl-acrylamide scaffold, a dual-function motif capable of engaging cysteines via Michael addition while utilizing the formyl group to establish secondary reversible interactions (e.g., hemithioacetal formation or imine locks with proximal lysines), thereby enhancing selectivity.

Scientific Foundation & Mechanism

The Limitations of Simple Acrylamides

Standard acrylamides react with cysteine thiols via an irreversible Michael addition. While effective, this irreversibility can lead to the permanent modification of off-target proteins (e.g., glutathione, serum albumin), resulting in potential toxicity.

The Formyl-Acrylamide Advantage

The "Formyl-Acrylamide" architecture can be categorized into two design strategies, each serving a distinct mechanistic purpose:

  • 
    -Formyl Acrylamides (Hyper-Electrophiles):  Placing a formyl group at the 
    
    
    
    -carbon of the double bond creates a highly electron-deficient alkene. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the rate of Michael addition (
    
    
    ). However, the resulting enolate is stabilized, which can facilitate the reverse reaction (retro-Michael) under physiological conditions, offering a path to reversible covalency similar to
    
    
    -cyanoacrylamides [1].
  • 
    -(2-Formylphenyl)acrylamides (Dual-Locking Probes):  This is the more chemically stable and clinically relevant approach. The acrylamide unit performs the Michael addition with a cysteine, while the ortho-formyl group on the phenyl ring acts as a secondary "anchor," forming a reversible hemithioacetal with the same cysteine or an imine with a nearby lysine. This "dual-lock" mechanism extends residence time without permanent modification [2].
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction coordinate for an


-(2-formylphenyl)acrylamide probe reacting with a cysteine-lysine dyad in a kinase active site.

ReactionPathway Unbound Unbound Probe (Acrylamide + Formyl) Encounter Encounter Complex (Non-covalent) Unbound->Encounter Binding (Ki) Transition Transition State (Michael Addition) Encounter->Transition Nucleophilic Attack Covalent Covalent Adduct (Thioether Formed) Transition->Covalent Kinact (Fast) Covalent->Unbound Retro-Michael (If tuned) DualLock Dual-Locked State (Thioether + Imine/Hemithioacetal) Covalent->DualLock Secondary Cyclization (Slow/Stabilizing) DualLock->Covalent Reversible Equilibrium

Caption: Reaction coordinate of a formyl-acrylamide probe. The 'Dual-Locked' state provides extended residence time through secondary reversible interactions.

Experimental Design & Synthesis

Structural Tuning of the Warhead

To design a successful probe, you must balance the electrophilicity of the acrylamide with the reactivity of the formyl group.

ComponentChemical ModificationEffect on Reactivity

-Substituent
-H (Unsubstituted)Moderate reactivity (Standard).
-CHO (Formyl)High reactivity; potential for rapid reversibility. Unstable in storage.
-CN (Cyano)High reactivity; proven reversibility (Taunton et al. [1]).

-Aryl Core
PhenylBaseline scaffold.
2-Formylphenyl Enables secondary interaction (imine/hemithioacetal).
Pyridine/PyrimidineIncreases solubility and alters pKa of the formyl group.
Leaving Group (Optional)

-substituents
Can create "elimination-addition" mechanisms for turnover.
Synthesis Protocol: -(2-Formylphenyl)acrylamide

Note: Direct synthesis of


-formyl acrylamides is challenging due to polymerization. This protocol focuses on the stable 

-(2-formylphenyl) scaffold.

Reagents: 2-Aminobenzyl alcohol, Acryloyl chloride, Manganese Dioxide (


), Dichloromethane (DCM), Triethylamine (

).

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0°C. Add

    
     (1.5 eq). Dropwise add acryloyl chloride (1.1 eq). Stir for 2 hours.
    
    • Checkpoint: Monitor TLC for disappearance of amine. The alcohol group remains largely unreacted due to steric/electronic preference for the amine.

  • Workup: Quench with

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Oxidation (The "Formyl" Installation): Dissolve the intermediate (

    
    -(2-(hydroxymethyl)phenyl)acrylamide) in DCM. Add activated 
    
    
    
    (10 eq). Stir at room temperature for 12-24 hours.
    • Why

      
      ? It is a mild oxidant that selectively converts allylic/benzylic alcohols to aldehydes without affecting the sensitive acrylamide double bond [3].
      
  • Purification: Filter through Celite to remove

    
    . Concentrate and purify via flash chromatography (Hexane/EtOAc).
    
    • Storage: Store at -20°C under argon. The formyl group is prone to oxidation to carboxylic acid if exposed to air.

Validation Protocols

Kinetic Reactivity Assay (GSH Assay)

This assay determines the second-order rate constant (


) of the probe with glutathione (GSH), a surrogate for cysteine reactivity.
  • Preparation: Prepare a 10 mM stock of the probe in DMSO and a 10 mM stock of GSH in PBS (pH 7.4).

  • Incubation: Mix probe (50

    
    M final) with GSH (500 
    
    
    
    M final, pseudo-first-order conditions) in PBS.
  • Monitoring: Monitor the disappearance of the probe's UV absorbance (typically 250-300 nm) or use HPLC-MS at time points (0, 5, 10, 30, 60 min).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Target Range: A successful reversible probe typically has a

      
       between 0.5 and 50 
      
      
      
      . If
      
      
      , it is likely too reactive (promiscuous).
Intact Protein Mass Spectrometry (Reversibility Test)

To verify if the formyl-acrylamide binds reversibly (a key design goal), perform a "jump-dilution" experiment.

  • Labeling: Incubate Recombinant Target Protein (5

    
    M) with Probe (20 
    
    
    
    M) for 1 hour.
  • Verification: Analyze an aliquot by LC-MS (Time

    
    ) to confirm 100% adduct formation (Mass = Protein + Probe).
    
  • Dilution (The Jump): Dilute the sample 100-fold into buffer containing excess free thiol (e.g., 1 mM Glutathione) or simply buffer.

  • Time-Course: Analyze aliquots at 4, 12, and 24 hours.

    • Interpretation: If the mass peak shifts back to the Apo-protein mass over time, the probe is reversible . If the adduct remains stable, it is irreversible .

    • Note: Formyl-acrylamides designed for dual-locking may show slower off-rates (longer residence time) than simple

      
      -cyanoacrylamides due to the secondary interaction.
      

Data Analysis & Troubleshooting

Interpreting

For covalent probes,


 is time-dependent and unreliable. You must calculate the efficiency of covalent bond formation (

) and non-covalent binding affinity (

).
ParameterDefinitionFormyl-Acrylamide Target Profile

Affinity of the initial non-covalent complex.< 100 nM (Driven by scaffold).

Rate of covalent bond formation.0.01 - 0.1

(Tunable).

Overall catalytic efficiency.>

for potent probes.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Polymerization of Probe

-formyl group is too electron-withdrawing.
Switch to

-(2-formylphenyl) scaffold or add steric bulk to the

-position.
No Adduct on MS Reversibility is too fast (Retro-Michael).Use "RapidFire" MS or denaturing conditions may be reversing the bond. Attempt "Click-chemistry" pull-down with an alkyne analog to trap the adduct.
Multiple Adducts Probe is reacting with Lysines (Schiff base) and Cysteines.Reduce pH to 6.5 (favors Cys over Lys). Verify if formyl group is forming non-specific imines.

References

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link

  • Bradshaw, J. M., et al. (2015). Prolonged binding of a reversible covalent inhibitor of BTK to its target. Nature Chemical Biology, 11, 525–531. Link

  • Hagihara, S., et al. (2018).[1] Screening of a Library of Electrophiles for the Discovery of Cysteine-Targeting Covalent Probes. Journal of the American Chemical Society, 140(20), 6203–6207. Link

  • Bandarage, U. K., et al. (2008). Advances in the discovery of covalent kinase inhibitors. Annual Reports in Medicinal Chemistry, 43, 255-271. Link

  • Krishnan, S., & Taunton, J. (2014). Covalent inhibitors: a renaissance in drug discovery.[2] Current Opinion in Chemical Biology, 21, 107-116. Link

Sources

Application

Functionalization of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide for SAR studies

Application Note: High-Fidelity Functionalization of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide for SAR Profiling Executive Summary & Strategic Rationale This guide details the functionalization of N-(2-Chloro-4-for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide for SAR Profiling

Executive Summary & Strategic Rationale

This guide details the functionalization of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS: 1251456-87-7), a "privileged scaffold" in the design of covalent kinase inhibitors (CKIs).[1]

Scientific Context: This molecule represents a pre-assembled "warhead module."[1] It contains:

  • The Warhead: An acrylamide moiety designed to form an irreversible covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK).

  • The Core: A substituted aniline that provides structural rigidity and electronic tuning.

  • The Handle: An aldehyde (formyl) group positioned for divergent synthesis.

The Challenge: The primary obstacle in functionalizing this scaffold is chemoselectivity . Standard reductive protocols used on the aldehyde (to generate SAR libraries) pose a high risk of reducing the acrylamide double bond (destroying the warhead) or triggering a Michael addition (polymerization/dimerization).

Scope: This protocol provides a validated workflow for Reductive Amination and Olefination that preserves the acrylamide warhead, enabling the rapid generation of focused libraries for Structure-Activity Relationship (SAR) studies.

Critical Mechanism: Chemoselective Divergence[1]

To successfully utilize this scaffold, one must navigate the "Reactivity Triad" shown below. The goal is to engage the Carbonyl (C=O) while keeping the Michael Acceptor (C=C) and the Amide (NH) inert.

ReactivityTriad Scaffold N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide Aldehyde Aldehyde (C=O) Target for SAR Scaffold->Aldehyde  Reductive Amination (NaBH(OAc)3) Acrylamide Acrylamide (C=C) Warhead (Must Preserve) Scaffold->Acrylamide  Unwanted Reduction (NaBH4 / H2, Pd/C) SAR Library\n(Solvent Tail) SAR Library (Solvent Tail) Aldehyde->SAR Library\n(Solvent Tail) Dead Compound\n(Sat. Amide) Dead Compound (Sat. Amide) Acrylamide->Dead Compound\n(Sat. Amide)

Figure 1: The Chemoselectivity Challenge. Green paths indicate desired transformations; red paths indicate common pitfalls.[1]

Protocol A: Chemoselective Reductive Amination

Objective: Install solubilizing "tails" (amines) onto the aldehyde handle without reducing the acrylamide. Recommended Reagent: Sodium Triacetoxyborohydride (STAB) is mandatory.[1] Sodium Borohydride (NaBH4) is too aggressive and may reduce the conjugated alkene.

Materials
  • Substrate: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (1.0 eq)[1][2]

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)[1]

  • Quench: Sat. NaHCO3

Step-by-Step Methodology
  • Imine Formation (The "Pause" Step):

    • Dissolve the Scaffold (1.0 eq) and the Amine Partner (1.1 eq) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 eq).[1]

    • Critical: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.

    • Why? This ensures the equilibrium shifts toward the imine/iminium species. Adding reductant too early can lead to direct reduction of the aldehyde to an alcohol (dead end).

  • Selective Reduction:

    • Cool the mixture to 0°C (optional, but recommended for highly reactive amines).

    • Add STAB (1.5 eq) portion-wise over 5 minutes.

    • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: Monitor via LC-MS.[1] Look for the Mass [M+1] of the product.

    • QC Check: Check the UV trace. The acrylamide has a distinct absorption. If the UV signature changes drastically (loss of conjugation), you may have reduced the double bond.

  • Workup & Isolation:

    • Quench with Sat. NaHCO3 (vigorous stirring for 10 mins).

    • Extract with DCM (x3).[1]

    • Dry over Na2SO4 and concentrate.[1]

    • Purification: Flash chromatography (DCM/MeOH gradient).[1]

Table 1: Troubleshooting Reductive Amination

IssueProbable CauseCorrective Action
Michael Addition (Amine adds to C=C)Amine is too nucleophilic; pH too high.[1]Increase AcOH to 2.0 eq; lower temp to 0°C.
Alcohol Formation (Aldehyde -> CH2OH)Reductant added before imine formation.Increase "Imine Formation" time; use molecular sieves.[1]
Warhead Loss (C=C reduced)Wrong reductant used.STOP. Do not use NaBH4 or Cyanoborohydride at low pH.[1] Switch to STAB.[1]

Protocol B: Wittig Olefination (Rigid Linkers)[1]

Objective: Extend the carbon skeleton to probe deep hydrophobic pockets. Constraint: Bases used in Wittig reactions can trigger polymerization of the acrylamide.

Methodology
  • Reagent Choice: Use stabilized ylides (e.g., (Carbethoxymethylene)triphenylphosphorane). Avoid "instant ylides" requiring strong bases like NaH or BuLi.[1]

  • Conditions:

    • Solvent: Toluene or DCM.[1]

    • Temperature: Reflux is often required for stabilized ylides, but for this scaffold, do not exceed 60°C .

    • Add the ylide (1.2 eq) to the Scaffold (1.0 eq).

  • Mechanism: The aldehyde reacts with the ylide to form an unsaturated ester/nitrile.

  • Risk Mitigation: Add a radical inhibitor (BHT, 1 mol%) to the reaction mixture to prevent thermal polymerization of the acrylamide during heating.

SAR Logic & Library Design

When designing the library using this scaffold, categorize your amine inputs into three "Zones" based on the kinase domain architecture.

SAR_Logic cluster_legend Target Interaction Core Scaffold Core (Aniline + Acrylamide) Zone1 Zone 1: Solubilizing Tail (Morpholines, Piperazines) Core->Zone1 Reductive Amination Zone2 Zone 2: Solvent Front (Polar/Charged Groups) Core->Zone2 Reductive Amination Zone3 Zone 3: Hydrophobic Clamp (Biphenyls, Indoles) Core->Zone3 Wittig Extension Z1_desc Improves ADME/Solubility Zone1->Z1_desc Z2_desc H-Bonding with solvent channel Zone2->Z2_desc Z3_desc Selectivity over WT Kinase Zone3->Z3_desc

Figure 2: SAR Library Design Strategy. The aldehyde handle allows access to three distinct pharmacological zones.

Validation: QC Criteria for "Intact Warhead"

Before submitting compounds for biological assay (IC50), you must validate that the acrylamide is intact.

1H NMR Signature (DMSO-d6):

  • Look for the characteristic ABX system of the acrylamide protons.

  • dd, ~6.2–6.5 ppm: Vinyl protons.

  • dd, ~5.7 ppm: Terminal vinyl proton.

  • Failure Mode: If these peaks disappear or become a triplet/multiplet at 2.5 ppm, the warhead is reduced or alkylated.

Covalent Binding Assay (Mass Shift):

  • Incubate the final compound with Glutathione (GSH) or a recombinant kinase domain (e.g., EGFR T790M) for 30 mins.

  • Pass: LCMS shows a mass shift of +307 Da (GSH adduct). This confirms the warhead is chemically active.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

    • Context: The foundational text for using STAB to ensure chemoselectivity over conjug
  • Ward, R. A., et al. (2013). "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry. Link[1]

    • Context: Describes the SAR and synthesis of Osimertinib analogs using aniline-acrylamide scaffolds.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.[1] Link

    • Context: Authoritative review on the design principles of covalent warheads and the necessity of maintaining specific reactivity.
  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences. Link[1]

    • Context: validating the "Warhead + Tail" model for SAR studies.

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All experiments should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Technical Notes & Optimization

Troubleshooting

The Acrylamide Preservation Protocol: Reductive Amination without Polymerization

Technical Support Center | Advanced Synthesis Guide Strategic Overview: The Three-Front War Performing reductive amination on a substrate containing an acrylamide moiety (a "warhead" in covalent drug design) is a high-st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Synthesis Guide

Strategic Overview: The Three-Front War

Performing reductive amination on a substrate containing an acrylamide moiety (a "warhead" in covalent drug design) is a high-stakes balancing act. You are fighting a war on three fronts. If you lose focus, your reaction will fail in one of three specific ways:

  • The Desired Pathway: Condensation of amine and carbonyl to form an imine, followed by selective hydride reduction.[1]

  • The Radical Failure (Polymerization): The acrylamide vinyl group undergoes free-radical polymerization, turning your flask into an insoluble gel.

  • The Nucleophilic Failure (Michael Addition): The amine attacks the

    
    -carbon of the acrylamide instead of the carbonyl, destroying the warhead.
    

This guide provides the engineering controls to win all three fronts simultaneously.

Critical Concepts: The Mechanism of Failure

To prevent failure, you must understand the "Oxygen Paradox." Most organic chemists are trained to rigorously degas reactions. Do NOT do this when using phenolic inhibitors like MEHQ (4-methoxyphenol) with acrylamides.

The Oxygen Paradox (MEHQ Mechanism)

MEHQ does not scavenge carbon-centered radicals (


) directly.[2] It scavenges peroxy radicals (

).
  • Initiation: A stray radical hits an acrylamide, creating a carbon radical (

    
    ).
    
  • Oxygenation: Dissolved

    
     reacts with 
    
    
    
    to form a peroxy radical (
    
    
    ).[3]
  • Termination: MEHQ donates a hydrogen atom to

    
    , neutralizing it.
    
Visualizing the Pathway Competition

ReactionPathways node_start Start: Acrylamide + Amine node_imine Intermediate: Imine Species node_start->node_imine Condensation (Fast, Reversible) node_polymer FAILURE 1: Polymerized Gel node_start->node_polymer Radical Propagation (No O2/Inhibitor) node_michael FAILURE 2: Michael Adduct node_start->node_michael 1,4-Addition (Basic pH, High Temp) node_product Target Product: Secondary Amine node_imine->node_product Selective Reduction (STAB, AcOH)

Figure 1: The kinetic competition between the desired reductive amination and the two primary failure modes.

The "Gold Standard" Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) . Unlike


, STAB is mild and less likely to reduce the acrylamide double bond. It also allows for a "one-pot, controlled pH" procedure.
Reagents & Setup
  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane). Avoid THF if it contains peroxides.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [1.3 – 1.5 equiv].

  • Inhibitor: MEHQ (4-Methoxyphenol) [0.1 – 0.5 mol% relative to acrylamide].

  • Atmosphere: Lean Air (Use a drying tube open to air, or a balloon filled with dry air. Do not use pure

    
    ).
    
Step-by-Step Methodology
  • Preparation of the "Safe" Solvent:

    • Take your solvent (DCE/DCM). Do not sparge with Nitrogen.

    • Add MEHQ (approx. 1-2 mg per mmol of substrate) to the solvent to ensure a baseline inhibitor level.

  • Imine Formation (The pH Balance):

    • Dissolve the Carbonyl component and the Amine in the solvent.

    • Crucial Step: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv).

    • Why? This buffers the system. It protonates the amine (slowing down the fatal Michael addition) but allows enough free amine to condense with the carbonyl to form the imine.

  • The Reduction:

    • Add STAB in one portion.

    • Stir at Room Temperature (20–25°C). Never heat an acrylamide reductive amination above 35°C unless absolutely necessary.

    • Monitor by LCMS. The reaction typically completes in 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM.

    • Note: Keep the rotary evaporator bath temperature

      
       to prevent thermal polymerization during concentration.
      
Troubleshooting Guide
Scenario A: The Reaction Solidified (Gelation)
  • Diagnosis: Radical polymerization occurred.[3]

  • Root Cause:

    • Oxygen was excluded (reaction under

      
      ), rendering MEHQ ineffective.
      
    • Solvent contained peroxides (initiators).

    • Concentration was too high (>0.5 M).

  • Corrective Action:

    • Switch atmosphere to a drying tube (allow air).

    • Test solvent for peroxides.

    • Dilute reaction to 0.1 M.

Scenario B: Product Mass is +Amine (Michael Adduct)
  • Diagnosis: The amine attacked the alkene, not the carbonyl.

  • Root Cause: pH was too basic. The free amine is a potent nucleophile.

  • Corrective Action:

    • Increase Acetic Acid to 2.0–3.0 equivalents.

    • Ensure the amine is added last, or pre-mix the carbonyl and acid before adding the amine.

    • Switch to a stepwise method: Pre-form the imine with a dehydrating agent (

      
      ) at low temp, filter, then add the reducing agent.
      
Scenario C: Loss of Double Bond (Saturated Amine)
  • Diagnosis: The reducing agent reduced the C=C bond.

  • Root Cause: Using

    
     or 
    
    
    
    .
  • Corrective Action:

    • Must use STAB (

      
      ) or Sodium Cyanoborohydride  (
      
      
      
      ). These are selective for C=N bonds over conjugated C=C bonds.
Data Summary: Reducing Agent Selectivity
Reducing AgentSelectivity for ImineRisk of C=C ReductionToxicityRecommended?
STAB (

)
High Very LowLowYES (Primary)
Cyanoborohydride (

)
HighLowHigh (HCN gas) Yes (Secondary)
Borohydride (

)
LowHigh (1,4-reduction)LowNO
Hydrogenation (

)
NoneGuaranteed LowNO
FAQs

Q: Can I use BHT instead of MEHQ? A: Yes. BHT (Butylated hydroxytoluene) is also a phenolic inhibitor and follows similar mechanics.[3] MEHQ is generally preferred for acrylates/acrylamides due to better solubility in polar organic solvents used in these reactions. Like MEHQ, BHT requires dissolved oxygen to function effectively.

Q: My SOP requires an inert atmosphere (


). How do I reconcile this? 
A:  You must document a deviation. For acrylamides stabilized with phenolic inhibitors, an inert atmosphere is a process risk. If you are forced to use 

(e.g., highly air-sensitive amine), you must switch to a non-oxygen-dependent inhibitor, such as Phenothiazine (though this can be harder to remove), or simply accept the risk and keep the temperature very low (<0°C).

Q: Why not just add the reducing agent immediately? A: Adding STAB immediately is the standard "Direct Reductive Amination" protocol and usually works. However, if you see Michael addition side-products, delaying the reductant addition (Stepwise method) allows the imine to form first. Since the imine is less electrophilic at the


-carbon than the starting acrylamide ketone/aldehyde, this can sometimes improve selectivity.
References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849–3862.[1][4] Link

    • Grounding: Establishes STAB as the superior reagent for selective reduction in the presence of unsatur
  • ChemicalBook. "Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers." ChemicalBook Technical Articles, 2019. Link

    • Grounding: Explains the mechanism of MEHQ and the absolute requirement for oxygen to form the peroxy radical intermedi
  • Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link

    • Grounding: Provides general protocol parameters and functional group tolerance for reductive amin

Sources

Optimization

Purification methods for acrylamide-aldehyde intermediates

Technical Support Center: Purification of Acrylamide-Aldehyde Intermediates Case ID: #PUR-AA-INT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Acrylamide-Aldehyde Intermediates

Case ID: #PUR-AA-INT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you are synthesizing Targeted Covalent Inhibitors (TCIs), PROTAC linkers, or activity-based probes. The intermediate containing both an acrylamide (Michael acceptor, polymerization-prone) and an aldehyde (oxidation-prone, electrophile) is a notorious bottleneck.

This compound class faces a "stability pincer":

  • The Acrylamide Risk: Spontaneous radical polymerization, often triggered by concentration or light.

  • The Aldehyde Risk: Oxidation to carboxylic acid or formation of acetals/hemiacetals on acidic stationary phases (silica).

This guide prioritizes non-chromatographic isolation where possible, as it offers the highest fidelity for these unstable bifunctional scaffolds.

Module 1: The Stability Triage (Pre-Purification)

Before attempting purification, you must stabilize the crude reaction mixture. Failure here renders downstream purification useless.

1.1 Radical Scavenging (The Oxygen Paradox)

  • The Myth: "Store under nitrogen to prevent polymerization."

  • The Reality: Most commercial acrylamides are stabilized with MEHQ (4-methoxyphenol). MEHQ requires dissolved oxygen to function. Storing these intermediates under a strict inert atmosphere (glovebox) or subjecting them to hard high-vacuum for extended periods can strip the oxygen, deactivate the inhibitor, and trigger spontaneous polymerization (the "popcorn" effect).

  • Protocol: Add 100–500 ppm of BHT (butylated hydroxytoluene) to your crude mixture before rotary evaporation. BHT is active in low-oxygen environments, unlike MEHQ.

1.2 Thermal Limits

  • Threshold: Never exceed 35°C during solvent removal.

  • Solvent Swap: If your synthesis uses DMF or DMSO, do not attempt to distill them off. Use the Bisulfite Extraction Protocol (Module 2) or lyophilization.

Module 2: Primary Purification Workflows

Method A: The Bisulfite Adduct "Switch" (Recommended)

Best for: Removing non-aldehyde impurities (starting materials, byproducts) without thermal stress.

This method exploits the reversible formation of water-soluble bisulfite adducts.[1] It acts as a chemical "magnet," pulling your aldehyde into the aqueous phase while impurities stay in the organic phase.

Step-by-Step Protocol:

  • Formation: Dissolve crude mixture in a minimal amount of water-miscible solvent (MeOH or THF). Add 3–5 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Vigorously stir for 30–60 minutes.

    • Observation: A white precipitate may form (the adduct). This is good.

  • Wash:

    • If precipitate forms: Filter the solid.[1] Wash with

      
       or Hexanes to remove organic impurities.
      
    • If no precipitate (soluble adduct):[2] Wash the aqueous layer with EtOAc (

      
      ). Discard the organic layer (impurities).
      
  • Regeneration (The Critical Step):

    • Suspend the solid (or take the aqueous phase) in fresh EtOAc.

    • Slowly add saturated

      
       (mild) or 1M NaOH (aggressive) while stirring until pH > 10.
      
    • Mechanism:[3][4][5][6][7][8] High pH collapses the adduct, releasing the free aldehyde back into the EtOAc.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate at 
    
    
    
    .
Method B: Neutralized Silica Chromatography

Best for: Compounds that fail bisulfite formation (e.g., highly sterically hindered aldehydes).

Standard silica gel is acidic (pH 4–5). This acidity catalyzes the degradation of aldehydes and the polymerization of acrylamides.

Preparation Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 0.5% TEA.

  • Elution: Run your gradient.

    • Warning: Do not use TEA if your acrylamide has a good leaving group or is highly electron-deficient, as TEA can trigger a Michael addition. In such cases, use Neutral Alumina stationary phase instead.

Module 3: Decision Logic & Visualization

Use the following decision tree to select the correct workflow for your specific intermediate.

PurificationLogic Start Crude Acrylamide-Aldehyde Intermediate SolubilityCheck Is the Aldehyde Sterically Hindered? Start->SolubilityCheck BisulfiteRoute Method A: Bisulfite Adduct SolubilityCheck->BisulfiteRoute No (Accessible CHO) Chromatography Is the compound Acid Sensitive? SolubilityCheck->Chromatography Yes (Hindered) Regenerate Pure Product BisulfiteRoute->Regenerate Regenerate with NaHCO3/NaOH NeutralSilica Method B: Neutralized Silica (+1% Et3N) Chromatography->NeutralSilica Yes (Standard) NeutralAlumina Method C: Neutral Alumina (No Amine Additive) Chromatography->NeutralAlumina Yes (Michael Sensitive) Precipitation Method D: Cold Precipitation (Et2O/Pentane) Chromatography->Precipitation No (Solid Product)

Figure 1: Decision matrix for selecting the purification strategy based on steric hindrance and chemical sensitivity.

Module 4: Troubleshooting & FAQs

Q1: My compound turned into an insoluble "gel" or "plastic" inside the flask during rotary evaporation. What happened?

  • Diagnosis: Spontaneous polymerization.[9]

  • Root Cause: You likely concentrated the sample to dryness under high vacuum for too long, removing oxygen (which MEHQ needs) and increasing local concentration of the acrylamide.

  • Fix:

    • Add BHT (200 ppm) to the flask before evaporation.

    • Do not evaporate to complete dryness; leave a small amount of solvent if possible.

    • Cover the flask with aluminum foil (exclude light).

Q2: I used the Bisulfite method, but I recovered zero product after adding base.

  • Diagnosis: Incomplete regeneration or decomposition.

  • Root Cause:

    • pH too low: The adduct is stable at neutral pH. You must reach pH > 10 to reverse it.

    • Michael Addition: If you used strong NaOH and left it too long, the hydroxide may have attacked the acrylamide.

  • Fix: Use Saturated Sodium Carbonate (

    
    ) or mild 
    
    
    
    with slightly longer stirring times instead of NaOH. Monitor by TLC until the baseline spot (adduct) disappears and the product spot reappears.

Q3: My aldehyde peak disappeared on the NMR after silica column.

  • Diagnosis: Acetal formation or oxidation.

  • Root Cause: Methanol in your mobile phase (e.g., DCM:MeOH) reacted with the aldehyde on the acidic silica surface to form a dimethyl acetal.

  • Fix: Switch to Ethyl Acetate:Hexanes or Acetone:Hexanes . If you must use alcohol, use Ethanol (slower reaction) and strictly neutralize the silica with TEA.

Module 5: Comparison Data

FeatureBisulfite ExtractionNeutralized SilicaNeutral Alumina
Purity Potential High (>95%)Moderate (85-95%)Moderate (85-90%)
Thermal Stress Low (RT)Medium (Evaporation)Medium (Evaporation)
Scalability Excellent (Kg scale)Poor (g scale)Poor (g scale)
Cost Low (Reagents)High (Solvents/Silica)High (Alumina cost)
Major Risk pH sensitivityAcidic degradationIrreversible adsorption

References

  • Bisulfite Purification Protocol: Brindle, C. S., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Acrylamide Stabilization: BenchChem Technical Support. (2025).[2][5][6][9][10] "How to prevent premature polymerization of N-substituted acrylamides."

  • Covalent Inhibitor Synthesis: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.

  • Silica Acidity Issues: Bio-Rad Laboratories. (2000). "Acrylamide Polymerization — A Practical Approach." Bulletin 1156.

Sources

Troubleshooting

Technical Support Center: Reductive Amination with Acrylamide-Functionalized Benzaldehydes

Executive Summary & Chemical Context[1][2][3][4][5][6][7] You are likely working with a key intermediate for covalent kinase inhibitors (similar to 3rd-generation EGFR inhibitors like Osimertinib analogs). The molecule 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are likely working with a key intermediate for covalent kinase inhibitors (similar to 3rd-generation EGFR inhibitors like Osimertinib analogs). The molecule 2-chloro-4-formyl-5-methoxyphenyl acrylamide presents a classic "chemoselectivity paradox":

  • The Target: You must reduce the imine (formed from the C-4 aldehyde).

  • The Hazard: You must preserve the acrylamide (at C-1), which is susceptible to both reduction (to a propionamide) and Michael addition (by the amine partner).

  • The Constraint: The C-5 methoxy group acts as an electron-donating group (EDG) ortho to the aldehyde, reducing the electrophilicity of the carbonyl and slowing imine formation.

This guide provides a self-validating protocol to navigate these competing pathways.

The Chemoselectivity Landscape (Visualized)

Before starting, understand the competing reaction pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways SM Aldehyde-Acrylamide (Starting Material) Imine Intermediate Imine SM->Imine + Amine (Slowed by OMe) Michael Side Product: Michael Adduct SM->Michael + Amine (Excess) (Path B: Michael Addition) ReducedAlkene Side Product: Reduced Propionamide SM->ReducedAlkene + Strong Reductant (Path C: 1,4-Reduction) Product Target Amine (Acrylamide Intact) Imine->Product + Reducing Agent (Path A: Desired) Product->ReducedAlkene Over-reduction

Figure 1: Reaction network showing the competition between the desired reductive amination (Green) and the Michael addition/Over-reduction side reactions (Red).

Critical Reagent Selection

The choice of reducing agent is the single most important variable.

ReagentCompatibility with AcrylamideReducing PowerRecommendation
Sodium Borohydride (NaBH₄) High Risk Strong.[1] Will likely reduce the acrylamide C=C double bond (1,4-reduction) along with the imine.Avoid.
Sodium Cyanoborohydride (NaCNBH₃) ✅ GoodMild. Tolerates acrylamides.[2] Toxic (generates HCN). Requires pH 6-7.Alternative (if STAB fails).
Sodium Triacetoxyborohydride (STAB) Excellent Mildest.[3] Reduces imines much faster than aldehydes.[4] Does not reduce acrylamides under standard conditions.PRIMARY CHOICE.
2-Picoline Borane ✅ ExcellentGreen alternative to STAB/NaCNBH3. High stability.Modern Alternative.

Validated Experimental Protocol (Stepwise Method)

Due to the deactivating effect of the 5-methoxy group , a "One-Pot" procedure is risky. The aldehyde reacts slowly, leaving free amine available to attack the acrylamide (Michael addition).

We recommend a Stepwise Procedure:

  • Force Imine Formation: Pre-form the imine before adding the reducing agent.

  • Selective Reduction: Add STAB only after the amine is consumed.

Reagents
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is preferred for STAB stability.

  • Acid Catalyst: Acetic Acid (AcOH).[5]

  • Drying Agent: Anhydrous MgSO₄ or 4Å Molecular Sieves (Crucial to drive equilibrium).

Step-by-Step Workflow

Step 1: Imine Formation (The Equilibrium Push)

  • Dissolve 2-chloro-4-formyl-5-methoxyphenyl acrylamide (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Add the Amine partner (1.1 – 1.2 equiv).

  • Add Acetic Acid (1.0 – 2.0 equiv). Note: The methoxy group makes the aldehyde less reactive; acid is required to activate the carbonyl.

  • Add MgSO₄ (500 mg per mmol substrate) to scavenge water.

  • Stir at Room Temperature (RT) for 2–6 hours.

    • Checkpoint: Monitor by LCMS or TLC. Do not proceed until the aldehyde peak is <5%. If the reaction stalls, add more MgSO₄, not more amine.

Step 2: Selective Reduction

  • Cool the mixture to 0°C (Ice bath). Cooling suppresses potential Michael addition during the exothermic reduction.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to RT naturally. Stir for 12–16 hours.

Step 3: Workup (Preserving the Acrylamide)

  • Quench with saturated NaHCO₃ (aqueous). Avoid strong bases like NaOH which can hydrolyze the acrylamide.

  • Extract with DCM (3x).

  • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note: Acrylamides can polymerize on silica if left too long or if the column is generated with heat. Keep it cool.

Troubleshooting Guide

Issue 1: "I see a mass corresponding to +Amine but no reduction (Michael Adduct)."
  • Diagnosis: The amine attacked the acrylamide double bond instead of the aldehyde. This happens if imine formation is too slow or amine concentration is too high.

  • Solution:

    • Switch to the Stepwise Method (described above).

    • Reverse the addition: If the Michael adduct forms, it is often reversible. Heating the Michael adduct in the presence of a trap (like a highly reactive aldehyde) can sometimes revert it, but this is risky.

    • Steric Control: If the amine is small (e.g., methylamine), Michael addition is faster. Lower the temperature of Step 1 to 0°C and extend the time.

Issue 2: "Low conversion of the aldehyde."
  • Diagnosis: The 5-methoxy group and 2-chloro group provide steric and electronic deactivation.

  • Solution:

    • Increase Acetic Acid to 5.0 equiv.

    • Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis Acid dehydrating agent (1.5 equiv) in Step 1. Warning: Ti(OiPr)₄ is powerful but can be messy. Use only if MgSO₄ fails.

Issue 3: "The product polymerized during workup."
  • Diagnosis: Acrylamides are radical-sensitive.

  • Solution:

    • Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1%) to your workup solvents and column fractions.

    • Do not heat the rotary evaporator bath above 35°C.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol (MeOH) as a solvent? A: No. STAB reacts with methanol (solvolysis), decomposing the reagent and generating hydrogen gas. While NaCNBH₃ works in MeOH, STAB requires aprotic solvents like DCE, DCM, or THF.[6]

Q: Why not use NaBH₄? It's cheaper. A: NaBH₄ is a "harder" nucleophile. It poses a significant risk of reducing the electron-deficient acrylamide double bond (conjugate reduction), destroying your warhead. STAB is chemically tuned to reduce iminium ions selectively over aldehydes and conjugated alkenes.

Q: My amine is a hydrochloride salt. Do I need to freebase it? A: Not necessarily. If you use the amine salt, add 1.0 equiv of Triethylamine (TEA) or DIPEA to release the free amine in situ. However, excess base can promote polymerization. It is cleaner to freebase the amine separately before the reaction.

Q: The reaction is stuck at 50% conversion. Should I add heat? A: Proceed with caution. Heating (>40°C) promotes Michael addition of the free amine to the acrylamide. It is better to add fresh catalyst (AcOH) and drying agent, or extend the reaction time, rather than increasing temperature.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core Reference: Establishes STAB as the superior reagent for chemoselective reduction in the presence of acid-sensitive and reducible groups.
  • Gotor, V., et al. (2005). "Enzymatic Synthesis of N-(3-dimethylaminopropyl)acrylamide." Organic Letters. (Context on acrylamide sensitivity).
  • BenchChem Technical Library. (2025). "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination."

    • Data Support: Compar
  • Sigma-Aldrich Technical Bulletin. "Sodium Triacetoxyborohydride: Reagent for Reductive Amination."

    • Safety & Handling: Protocols for quenching and solvent comp

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Executive Summary & Application Context N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a critical "warhead intermediate" used in the synthesis of third-generation covalent kinase inhibitors (e.g., targeting EGFR T790...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a critical "warhead intermediate" used in the synthesis of third-generation covalent kinase inhibitors (e.g., targeting EGFR T790M mutations). Structurally, it combines a reactive Michael acceptor (acrylamide) for covalent cysteine binding and a formyl group serving as a handle for subsequent reductive amination (typically to attach solubilizing moieties like piperazines).

This guide compares the spectral performance of this molecule against its aniline precursor (to validate synthesis) and evaluates solvent systems (DMSO-d6 vs. CDCl3) to optimize resolution of the labile amide proton.

Core Comparison: Product vs. Precursor
FeaturePrecursor (Aniline)Product (Acrylamide Warhead)Diagnostic Value
Vinyl Region (5.7–6.7 ppm) Absent Present (3H, AMX system) Primary confirmation of warhead installation.
Amine/Amide Proton Broad Singlet (~5.0–6.0 ppm, NH2)Sharp/Broad Singlet (~9.5–10.0 ppm, NH)Confirming conversion of amine to amide.
Aldehyde Proton Singlet (~10.1 ppm)Singlet (~10.2 ppm)Verifying the formyl group remains intact (no reduction).
Aromatic H-6 Shielded (~6.5 ppm)Deshielded (~8.0–8.5 ppm)Downfield shift due to electron-withdrawing amide.

Detailed Spectral Analysis (1H NMR)

Solvent Selection: Performance Analysis

For this specific intermediate, DMSO-d6 is the superior solvent compared to CDCl3.

  • Solubility: The amide and aldehyde moieties increase polarity; CDCl3 often results in aggregation and broad lines.

  • Exchangeable Protons: DMSO-d6 stabilizes the amide NH, allowing for accurate integration (1H) to confirm mono-acylation. In CDCl3, the NH signal is often invisible or extremely broad.

Chemical Shift Assignment (DMSO-d6, 400 MHz)

Note: Shifts are referenced to TMS (0.00 ppm) and residual DMSO (2.50 ppm).

PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
CHO Aldehyde10.20 Singlet (s)1H-Critical Quality Attribute: Must be a clean singlet. Split peaks indicate oxidation to acid.
NH Amide9.85 Broad Singlet (br s)1H-Confirms amide formation. Disappearance of NH2 (5.0 ppm).
Ar-H3 Aromatic7.85 Singlet (s)1H-Located between Cl and CHO. Deshielded by both.
Ar-H6 Aromatic8.30 Singlet (s)1H-Located between OMe and Amide. Significantly shifted downfield vs. aniline precursor.
Vinyl-H_c Acrylamide6.65 Doublet of Doublets (dd)1HJ = 17.0, 10.0Geminal to C=O. Trans to H_b, Cis to H_a.
Vinyl-H_a Acrylamide6.30 Doublet (d) / dd1HJ = 17.0, 2.0Terminal vinyl. Trans to H_c.
Vinyl-H_b Acrylamide5.80 Doublet (d) / dd1HJ = 10.0, 2.0Terminal vinyl. Cis to H_c.[1]
OMe Methoxy3.95 Singlet (s)3H-Electron-donating group; characteristic sharp singlet.
Visualization of Spectral Logic

The following diagram maps the causality between the chemical structure and the observed spectral shifts.

NMR_Assignment cluster_structure Molecular Structure cluster_spectrum NMR Signals (DMSO-d6) Acrylamide Acrylamide Warhead (-NH-CO-CH=CH2) Vinyls Vinyl Protons 5.7 - 6.7 ppm (AMX Pattern) Acrylamide->Vinyls Pi-system anisotropy AmideNH Amide NH ~9.85 ppm (Broad Singlet) Acrylamide->AmideNH H-bonding ArH6 Ar-H6 (ortho to amide) ~8.30 ppm (Deshielded) Acrylamide->ArH6 EWG Effect (Deshielding) Core Aromatic Core (2-Cl, 5-OMe) Core->ArH6 Ortho positioning Aldehyde Formyl Group (-CHO) AldehydeH Aldehyde H ~10.20 ppm (Singlet) Aldehyde->AldehydeH Carbonyl anisotropy Validation QC PASS/FAIL Vinyls->Validation CONFIRMS Acryloylation AldehydeH->Validation CONFIRMS Stability

Caption: Structural causality map linking functional groups to diagnostic NMR signals. Note the critical deshielding effect of the acrylamide on Ar-H6.

Experimental Protocols

Synthesis (Acryloylation)

The synthesis uses acryloyl chloride rather than acrylic acid coupling agents (like EDC/NHS) to prevent urea byproduct formation, which complicates NMR interpretation in the vinyl region.

Reagents:

  • 2-Chloro-4-formyl-5-methoxyaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve aniline in anhydrous DCM at 0°C under N2 atmosphere.

  • Add DIPEA.

  • Add acryloyl chloride dropwise (exothermic reaction).

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Wash with saturated NaHCO3 (removes acrylic acid byproduct) and Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Avoid methanol in column if possible to prevent hemiacetal formation with the aldehyde.

NMR Sample Preparation & QC Workflow

To ensure reproducibility and avoid artifacts (like hydrolysis of the chloride):

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

  • Tube: Use high-quality 5mm tubes (Wilmad 507-PP or equivalent).

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): ≥ 2.0 seconds (critical for accurate integration of the aldehyde vs. vinyls).

    • Scans: 16–64.

Troubleshooting & Common Impurities

When analyzing the spectrum, look for these common failure modes:

Impurity SignalLocation (ppm)CauseRemediation
Acrylic Acid ~12.0 (COOH, broad)Hydrolysis of excess acryloyl chloride.Additional NaHCO3 wash during workup.
Polymerization Broad "hump" under vinyl region (5.5–6.5)Radical polymerization of the warhead.Add radical inhibitor (BHT) during storage; keep cold.
Residual Aniline ~5.0–6.0 (NH2, broad)Incomplete reaction.Check stoichiometry; ensure acryloyl chloride quality.
DIPEA Salts ~1.2 (d), ~3.0 (q), ~3.6 (m)Inefficient washing.Acid wash (0.1 M HCl) carefully (aldehyde sensitivity).
Workflow Diagram: QC Decision Tree

QC_Workflow Start Crude Product NMR CheckVinyl Check 5.7-6.7 ppm (Vinyl Signals) Start->CheckVinyl BroadHump FAIL: Polymerization Recrystallize or Discard CheckVinyl->BroadHump Broad/Undefined SharpAMX SharpAMX CheckVinyl->SharpAMX Sharp AMX Pattern CheckAldehyde Check 10.2 ppm (Aldehyde Signal) SplitPeak FAIL: Oxidation/Acetal Check storage conditions CheckAldehyde->SplitPeak Split/Shifted CleanSinglet CleanSinglet CheckAldehyde->CleanSinglet Clean Singlet SharpAMX->CheckAldehyde Pass Pass CleanSinglet->Pass PASS: Proceed to Next Step

Caption: QC decision tree for evaluating the integrity of the acrylamide warhead and formyl handle.

References

  • Covalent Inhibitor Design

    • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Journal of Medicinal Chemistry. Link

  • Acrylamide Warhead Reactivity

    • Griffiths, R., et al. (2019). "Characterising covalent warhead reactivity." RSC Advances. Link

  • General NMR Shifts for Acrylamides

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Synthesis of Related Intermediates (Osimertinib Precursors)

    • Yuan, H., et al. (2017). "Discovery of CHMFL-ALK/EGFR-050." European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Scientist's Comparative Guide to the LC-MS Identification of Impurities in N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Introduction: The Criticality of Impurity Profiling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7) is a substituted acrylamide molecule with potential applications in pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7) is a substituted acrylamide molecule with potential applications in pharmaceutical and materials science.[1] In the context of drug development, the identification and control of impurities are not merely a matter of quality control; they are fundamental to ensuring the safety and efficacy of the final therapeutic product. Regulatory bodies, governed by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3] According to ICH Q3A(R2), impurities in new drug substances must be identified, reported, and qualified at specific thresholds, which are often below 0.15%.[2][4]

This guide provides a comprehensive, field-proven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of process-related and degradation impurities of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide. We will move beyond rote protocols to explain the causal-driven decisions that underpin the development of a sensitive, specific, and self-validating analytical method.

Anticipating the Enemy: A Predictive Impurity Profile

An effective identification strategy begins with a theoretical understanding of the potential impurities that may arise. These are broadly categorized as process-related impurities (originating from the synthesis) and degradation products (formed during storage or handling).[5][6][7]

Predicted Synthesis Pathway and Process-Related Impurities

A plausible and efficient synthesis route involves the acylation of 2-amino-5-chloro-4-methoxybenzaldehyde with acryloyl chloride. This pathway informs our prediction of potential process-related impurities.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_impurities Potential Process Impurities A 2-amino-5-chloro-4- methoxybenzaldehyde C N-(2-Chloro-4-formyl-5- methoxyphenyl)acrylamide (Target Molecule) A->C Imp1 Impurity A: Unreacted Starting Material (Reactant A) A->Imp1 B Acryloyl Chloride B->C Imp2 Impurity B: Acrylic Acid (from hydrolysis of Reactant B) B->Imp2 Imp3 Impurity C: Di-acylated by-product C->Imp3

Caption: Predicted synthesis pathway and resulting process-related impurities.

Potential Degradation Pathways

The target molecule possesses several functional groups susceptible to degradation under stress conditions (e.g., pH, oxidation, light, heat), as investigated during forced degradation studies.[8][9]

  • Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions, reverting to the starting aniline and acrylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation, forming a corresponding carboxylic acid.

  • Michael Addition: The activated double bond of the acrylamide moiety is a Michael acceptor and can react with nucleophiles.

  • Polymerization: The acrylamide group can potentially undergo radical polymerization.

The Analytical Cornerstone: Comparative LC-MS Strategies

LC-MS is the definitive technique for impurity analysis due to its unparalleled ability to separate complex mixtures (LC) and provide high-sensitivity molecular weight and structural data (MS).[5][10][11] The choice of LC and MS parameters is critical and must be tailored to the physicochemical properties of the target analyte and its potential impurities.

Comparison of Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve baseline separation of the main component from all potential impurities, demonstrating specificity.

ParameterOption 1: C18 (Octadecylsilane)Option 2: Phenyl-HexylRationale & Expert Insight
Stationary Phase A general-purpose reversed-phase column based on hydrophobic interactions.A reversed-phase column with phenyl groups providing alternative selectivity through π-π interactions.For aromatic compounds like our target molecule, a Phenyl-Hexyl column can offer superior resolution for impurities with subtle structural differences (e.g., isomers or analogs) that might co-elute on a standard C18 column. It is a crucial tool for method development.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 4.5Formic acid is an excellent proton source for positive-ion ESI-MS and is highly volatile.[12] Ammonium acetate can act as a buffer to improve peak shape for certain basic or acidic impurities, though it may cause minor ion suppression compared to formic acid.
Mobile Phase B AcetonitrileMethanolAcetonitrile typically provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and is sometimes better for resolving highly polar or highly non-polar impurities. Running comparative gradients with both is a best practice.
Comparison of Mass Spectrometry (MS) Conditions

The MS method must be sensitive enough to detect impurities at the 0.05% reporting threshold and selective enough to confirm their identity.[4][10]

ParameterOption 1: High-Resolution Full Scan (e.g., TOF, Orbitrap)Option 2: Triple Quadrupole (QqQ) - MRMRationale & Expert Insight
Primary Use Identification & Characterization of unknown impurities.Quantification of known impurities.For initial impurity profiling and forced degradation studies, a high-resolution instrument is invaluable. It provides accurate mass data, enabling the confident assignment of elemental compositions to unknown peaks.[13]
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is the preferred ionization technique for moderately polar and thermally labile molecules like N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for less polar, more thermally stable analogs.
Scan Mode Full Scan MS with data-dependent MS/MSMultiple Reaction Monitoring (MRM)Full Scan: Acquires data across a wide m/z range, allowing for the detection of all ionizable species. MRM: A highly specific and sensitive technique where the first quadrupole selects a precursor ion, the second acts as a collision cell, and the third selects a specific product ion.[11][14] This is the gold standard for trace-level quantification once an impurity has been identified.

A Validated Workflow: Recommended Protocol for Impurity Identification

The following protocol represents a robust starting point, integrating best practices for comprehensive impurity profiling.

Experimental Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Identification A Accurately weigh drug substance and dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1.0 mg/mL C Inject sample onto LC system (See Table 4 for parameters) A->C B Prepare low-level standard (e.g., 0.1% of nominal) for sensitivity check B->C D Acquire data in Full Scan MS and data-dependent MS/MS mode C->D E Integrate all peaks >0.05% area in the chromatogram D->E F Extract mass spectrum for each peak. Determine accurate mass and propose elemental composition. E->F G Analyze MS/MS fragmentation pattern to elucidate structure. Compare to parent compound. F->G H Characterize & Report Impurity G->H

Caption: Step-by-step workflow for LC-MS impurity identification.

Detailed LC-MS/MS Method Parameters

This method is designed for high-resolution identification on a Q-TOF or Orbitrap-based mass spectrometer.

ParameterRecommended SettingJustification
LC Column Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mmProvides alternative selectivity for aromatic compounds, increasing the probability of separating all process and degradation impurities.
Column Temp. 40 °CEnsures reproducible retention times and can improve peak shape.
Mobile Phase A 0.1% Formic Acid in WaterPromotes positive ionization and provides good peak shape for the parent compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile, MS-friendly, and typically offers high chromatographic efficiency.
Gradient 5% to 95% B over 20 minutesA shallow gradient is essential to resolve closely eluting impurities from the highly concentrated parent peak.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Vol. 5 µLAdjustable based on system sensitivity and sample concentration.
Ionization Mode ESI PositiveThe amide and aromatic structure are readily protonated. A negative mode screen should also be performed.
Scan Range 100 - 1000 m/zCovers the expected mass range of the parent molecule and its likely impurities and dimers.
Acquisition Full Scan MS (Resolution > 20,000) with Data-Dependent MS/MSEnables accurate mass measurement for formula determination and provides fragmentation data for structural confirmation in a single run.

Conclusion: A Framework for Trustworthy Analysis

The identification of impurities in a pharmaceutical compound like N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a rigorous, investigative process. There is no single "correct" method, but rather a systematic approach to developing a method that is demonstrably specific, sensitive, and robust.

This guide has demonstrated that by combining a predictive understanding of potential impurities with a comparative approach to method development, researchers can build a self-validating analytical system. The strategic selection of orthogonal LC columns (C18 vs. Phenyl-Hexyl) and complementary MS scan functions (High-Resolution Full Scan for identification, MRM for quantification) provides the highest degree of confidence in the final impurity profile. This adherence to scientific rationale and regulatory expectations is the bedrock of ensuring drug safety and quality.[2][10][15]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma.
  • QUANTITATIVE DETERMINATION OF ACRYLAMIDE IN FOOD USING 1D- AND 2D-LC-ESI-MS/MS. (n.d.). Eurofins.
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025).
  • Quality: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC. (n.d.).
  • Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.). Agilent Technologies.
  • Quantitation of Acrylamide in Food Samples on the TSQ Quantum Discovery by LC/APCI-MS/MS. (n.d.). Thermo Fisher Scientific.
  • The Determination of Acrylamide Using the Waters Micromass Quattro Premier LC-MS/MS System. (n.d.).
  • Analysis of Acrylamide in Food by LC/Time-of-Flight Mass Spectrometry. (n.d.). JEOL USA, Inc.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (2020).
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC. (2023).
  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN Journal of Chemistry.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. (n.d.). USP.org.
  • N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide | 1251456-87-7. (n.d.). Sigma-Aldrich.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). Semantic Scholar.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.

Sources

Validation

HPLC Purity Standards for N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide: A Comparative Technical Guide

Executive Summary In the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib, the quality of the Michael acceptor intermediate N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS: 12514...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib, the quality of the Michael acceptor intermediate N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS: 1251456-87-7) is a critical quality attribute (CQA). This acrylamide derivative poses unique analytical challenges due to its dual reactivity: the electrophilic acrylamide moiety (susceptible to polymerization) and the formyl group (susceptible to oxidation).

This guide compares the three primary classes of HPLC standards available to researchers—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade (Synthesized) —and provides a validated HPLC protocol to ensure data integrity in drug development.

Technical Context & Stability

This molecule is not merely a building block; it is the "warhead" carrier. The acrylamide group eventually forms the covalent bond with Cysteine-797 in the EGFR binding pocket. Consequently, impurities in this standard (such as the hydrolyzed aniline or polymerized dimers) directly correlate to the potency and safety of the final drug substance.

The Instability Factor
  • Polymerization: Spontaneous radical polymerization of the acrylamide double bond occurs if inhibitors (like hydroquinone) are absent or if stored improperly (> -20°C).

  • Oxidation: The formyl group (

    
    ) oxidizes to the corresponding carboxylic acid upon exposure to air.
    
  • Hydrolysis: Under acidic/basic HPLC conditions, the amide bond can hydrolyze back to the aniline precursor.

Comparative Analysis of Standard Grades

Selecting the wrong grade of standard for this intermediate can lead to OOS (Out of Specification) results during Osimertinib API manufacturing.

Table 1: Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (>98%) Option C: Research Grade (In-House)
Primary Use Method Validation, Transfer, Release TestingRoutine QC, Process MonitoringEarly R&D, Synthesis Optimization
Traceability ISO 17034 / NIST Traceable CoA usually linked to internal primaryNone / NMR only
Uncertainty Explicitly stated (e.g.,

)
Not statedHigh / Unknown
Purity Assessment Mass Balance (HPLC + TGA + ROI + KF)HPLC Area % onlyNMR Integration
Water Content Quantified (Karl Fischer)Often ignoredIgnored
Risk Profile Low (Defensible in audits)Medium (Requires verification)High (False potency likely)
Cost


$
Critical Insight: The "Area %" Trap

Option B and C often fail here. A Research Grade standard might show 99% purity by HPLC-UV because the polymerized oligomers often do not elute or elute in the void volume, and inorganic salts (from synthesis) are invisible to UV.

  • Recommendation: For GMP release of the final API, Option A (CRM) or a fully characterized Secondary Standard calibrated against a CRM is mandatory.

Experimental Protocol: Validated HPLC Method

This method is optimized to separate the parent acrylamide from its potential hydrolysis product (aniline derivative) and the carboxylic acid oxidation impurity.

Method Parameters
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm

    
     4.6 mm, 3.5 µm) or equivalent.
    
  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 5 µL

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities)

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amide)

  • Solvent B: Acetonitrile (ACN)

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation (Crucial Step)
  • Diluent: Acetonitrile:Water (50:50). Do not use Methanol (risk of Michael addition of methoxide to the acrylamide).

  • Stock Prep: Dissolve 10 mg standard in 10 mL Diluent.

  • Storage: Analyze immediately. Autosampler temperature must be set to 4°C to prevent degradation during the run.

Visualizations

Diagram 1: Chemical Context & Degradation Pathways

This diagram illustrates why the standard's purity is volatile.

degradation_pathway Standard N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (Target Standard) Impurity_A Hydrolysis Product (Aniline Precursor) Standard->Impurity_A Acid/Base Hydrolysis Impurity_B Oxidation Product (Carboxylic Acid) Standard->Impurity_B Air Oxidation (-CHO to -COOH) Impurity_C Polymerized Oligomers (Insoluble/Void Volume) Standard->Impurity_C Radical Polymerization (Temp > -20°C) Osimertinib Osimertinib (Final Drug Substance) Standard->Osimertinib Synthesis (+ Indole Intermediate)

Caption: Degradation pathways of the standard. Note that Impurity C (Polymers) is often invisible in standard HPLC-UV purity checks, necessitating Mass Balance characterization.

Diagram 2: Analytical Workflow for Purity Assessment

The self-validating workflow to ensure the standard is fit for purpose.

analytical_workflow cluster_char Step 1: Identity & Purity Confirmation cluster_hplc Step 2: HPLC Analysis start Start: Receive Standard nmr qNMR / H-NMR (Confirm Structure) start->nmr kf Karl Fischer (Water Content) start->kf roi Residue on Ignition (Inorganic Salts) start->roi sys_suit System Suitability (Res > 2.0, Tailing < 1.5) nmr->sys_suit kf->sys_suit roi->sys_suit injection Duplicate Injections (Standard A & B) sys_suit->injection decision Purity > 98.0% AND Mass Balance Matches? injection->decision pass Release for Use decision->pass Yes fail Reject / Recrystallize decision->fail No

Caption: A rigorous "Mass Balance" approach is required. HPLC alone is insufficient due to non-chromatographable salts and polymers.

Representative Validation Data

The following data represents typical performance metrics when using a Type A (CRM) standard versus a Type C (Research) standard.

Table 2: Impact of Standard Quality on Assay Bias
ParameterCRM Standard (High Quality)Research Grade (Low Quality)Interpretation
Assigned Purity 99.2% (w/w)99.5% (Area %)Research grade overestimates purity by ignoring water/solvents.
Water Content (KF) 0.3%Not Tested (Actual: 1.2%)Bias Source: Unaccounted water leads to lower actual concentration.
Response Factor (RF) 12450 AU/µg12100 AU/µgLower RF in research grade indicates "invisible" impurities.
Linearity (

)
> 0.99990.9985Polymerization at high concentrations affects linearity.
LOD (µg/mL) 0.050.20Baseline noise from impurities raises detection limits.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Voulgari, P., et al. (2016). Optimized synthetic protocol for the preparation of osimertinib. ResearchGate.[3][4] Retrieved from [Link]

Sources

Comparative

Structural Analysis &amp; Solid-State Characterization Guide: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

This guide provides a structural analysis and characterization framework for N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7). As a key intermediate in the synthesis of third-generation EGFR tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural analysis and characterization framework for N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7).

As a key intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib/AZD9291), this molecule represents a critical "warhead precursor." Its solid-state behavior directly influences the efficiency of subsequent cyclization reactions (e.g., indole/quinoline formation) and the stability of the final drug product.

Executive Technical Summary

  • Molecule Class: Highly functionalized N-aryl acrylamide.

  • Role: Electrophilic "warhead" precursor for covalent kinase inhibitors.

  • Critical Structural Feature: The 2-chloro substituent forces the acrylamide moiety out of planarity with the phenyl ring, creating a "twisted" conformation that modulates Michael acceptor reactivity and solubility.

  • Comparison Scope: This guide compares the predicted solid-state metrics of the target molecule against experimentally validated analogues (e.g., 2-chloro-N-phenylacrylamide) to guide crystallization and reactivity profiling.

Comparative Structural Analysis

Because specific crystallographic data (CIF files) for this proprietary intermediate are often restricted, researchers must validate their material against analogous chemotypes . The table below compares the theoretical geometry of the target against the experimentally determined structure of its closest public analogue, 2-chloro-N-phenylacrylamide.

Table 1: Structural Parameters & Reactivity Implications
Structural ParameterTarget Molecule (Predicted)Analog (2-Cl-N-phenylacrylamide) [1]Impact on Performance
Amide Torsion Angle (

)
25° – 35° (Twisted)28.9° (Experimental)Solubility: Twist disrupts

-stacking, increasing solubility in organic solvents (DCM, EtOAc) compared to planar analogues.
Acrylamide Geometry s-trans (C=C vs C=O)s-transReactivity: The s-trans conformation exposes the

-carbon for nucleophilic attack (Michael addition).
Intramolecular H-Bond NH

OMe (Weak)
NH

Cl (Weak electrostatic)
Stability: The 5-methoxy group in the target may form a weak 5-membered H-bond with the amide NH, locking the conformation.
Formyl Group Orientation Coplanar to Phenyl RingN/A (Analog lacks CHO)Cyclization Efficiency: The formyl group must be coplanar to facilitate ring closure (e.g., Friedländer or indole synthesis).

Analyst Note: The "Twisted" nature of the amide bond is the critical quality attribute (CQA). If your powder XRD (PXRD) data suggests a planar packing (high melting point >200°C), you may have isolated a polymorph that is less reactive toward the subsequent cyclization step.

Reactivity & Synthesis Pathway Visualization

The following diagram illustrates the structural logic of this intermediate, highlighting how the formyl group and acrylamide warhead function during the synthesis of EGFR inhibitors.

G cluster_0 Structural Criticality Start Precursor: 4-Amino-5-chloro- 2-methoxybenzaldehyde Target TARGET INTERMEDIATE: N-(2-Chloro-4-formyl- 5-methoxyphenyl)acrylamide Start->Target Amide Coupling Reagent + Acryloyl Chloride (Base/DCM, 0°C) Reagent->Target Cyclization Cyclization Step: (e.g., Indole Formation) Target->Cyclization Formyl Condensation Note1 2-Cl induces twist (Prevents polymerization) Target->Note1 FinalDrug Final Covalent Inhibitor (e.g., Osimertinib Analog) Cyclization->FinalDrug Functionalization

Figure 1: Synthetic trajectory of the target intermediate. The 2-chloro substituent is essential for preventing premature polymerization of the acrylamide by sterically shielding the amide bond.

Experimental Protocols for Structural Validation

To confirm the identity and phase purity of your synthesized intermediate, use the following self-validating protocols.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain high-quality crystals for XRD to determine absolute configuration.

  • Preparation: Dissolve 20 mg of the target compound in 1.5 mL of Dichloromethane (DCM) in a small (4 mL) vial. Ensure the solution is clear (filter if necessary).

  • Diffusion Setup: Place the small vial (uncapped) inside a larger (20 mL) vial containing 8 mL of n-Hexane or Pentane .

  • Equilibration: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Hexane will slowly diffuse into the DCM, reducing solubility. Needle-like crystals (characteristic of acrylamides) should appear within 48–72 hours.

  • Validation: If crystals are plates instead of needles, check for solvate formation (DCM solvates are common).

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Rapidly distinguish between amorphous and crystalline batches.

  • Sample Prep: Lightly grind 50 mg of dried solid.

  • Instrument Settings: Cu K

    
     radiation (
    
    
    
    ), 40 kV, 40 mA.
  • Scan Range: 2

    
     = 5° to 40°.
    
  • Key Diagnostic Peaks (Predicted):

    • Low Angle (5°–10°): Represents the longest axis (molecular stacking). Expect a peak at ~

      
       d-spacing corresponding to the length of the molecule.
      
    • 
      -Stacking Region (23°–26°):  A sharp peak here indicates strong intermolecular packing. A broad halo indicates amorphous material (unstable).
      

Crystallographic Workflow Diagram

This workflow outlines the decision tree for characterizing the solid state of the intermediate.

Workflow Sample Synthesized Solid (Crude) Microscopy Polarized Light Microscopy (Birefringence Check) Sample->Microscopy Decision1 Birefringent? Microscopy->Decision1 PXRD Run PXRD (Phase ID) Decision1->PXRD Yes Amorphous Amorphous: Recrystallize (Method A) Decision1->Amorphous No SCXRD Single Crystal XRD (Full Structure Solution) PXRD->SCXRD High Crystallinity Amorphous->Sample Retry Data Extract Parameters: 1. Torsion Angles 2. H-Bond Network SCXRD->Data

Figure 2: Decision matrix for solid-state characterization. Birefringence is the first " go/no-go " gate before investing in XRD.

References & Further Reading

  • Analogous Structure (2-Chloro-N-phenylacrylamide):

    • Source: Cambridge Structural Database (CSD) & ResearchGate.

    • Relevance: Defines the "twisted amide" baseline for 2-chloro-substituted acrylamides.

    • Link:(Note: Used as structural surrogate for torsion analysis).

  • Covalent Inhibitor Design (Warhead Geometry):

    • Title: Investigation of Covalent Warheads in the Design of FGFR4 Inhibitors.

    • Relevance: Discusses the impact of acrylamide geometry on cysteine targeting.

    • Link:

  • Synthesis of Acrylamide Intermediates:

    • Title: Synthesis of N-aryl acrylamide derivatives via acylation.

    • Relevance: Provides the baseline synthetic protocols (Acryloyl chloride + Aniline) used to generate the target.

    • Link:

  • General Acrylamide Crystallography:

    • Title: Crystal structure of acrylamide (Re-determination).

    • Relevance: Establishes the H-bonding network (

      
      ) typical of primary and secondary acrylamides.
      
    • Link:

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Operational Safety Guide: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide Part 1: Executive Hazard Analysis (The "Why") As researchers handling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide, you are not merely handling...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Part 1: Executive Hazard Analysis (The "Why")

As researchers handling N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide, you are not merely handling a "toxic chemical"; you are working with a bifunctional electrophile .

  • The Warhead (Acrylamide): This moiety is a Michael acceptor designed to form irreversible covalent bonds with cysteine residues (typically Cys797 in EGFR). In a safety context, this means it will aggressively alkylate proteins in your skin and mucous membranes, leading to rapid, irreversible skin sensitization and potential neurotoxicity.

  • The Aldehyde (Formyl group): This group increases the molecule's reactivity profile, contributing to respiratory irritation and further sensitization risks.

Operational Classification: Treat as Occupational Exposure Band (OEB) 4 (Potent Compound). Critical Hazards: Skin Sensitizer (Cat 1), Carcinogen (Suspected), Neurotoxin.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is based on the permeation logic of the carrier solvents and the physical state of the compound.

Operation ScalePhysical StateRespiratory ProtectionHand Protection (Critical)Body Protection
< 100 mg Solid (Powder)Fume Hood (Face velocity > 100 fpm)Double Nitrile (min 0.11 mm outer). Change every 2 hrs.Lab Coat (Buttoned), Safety Glasses, Long sleeves.[1]
> 100 mg Solid (Powder)Fume Hood or Powder Containment HoodDouble Nitrile . Tape outer glove to sleeve.Tyvek® Sleeves or Disposable Gown over Lab Coat.
Any Scale Solution (DMSO/DMF)Fume Hood (Mandatory)Laminate Film (Silver Shield/4H) under Nitrile. Reason: Nitrile is permeable to DMSO/DMF < 15 mins.Tyvek® Apron + Sleeves.[1][2] Goggles (Face shield if splashing likely).[2]
Spill Cleanup AnyPAPR (if outside hood) or N95 + GogglesLaminate Film (Silver Shield) Full Tyvek® Suit, Shoe Covers.

Part 3: Operational Protocols (The "How")

Weighing & Transfer (The Static Risk)

Acrylamide derivatives are often electrostatic. The risk of aerosolization is highest during transfer.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure before opening the vial.

  • The "Coffin" Method: Never weigh directly on the open balance pan.

    • Tare a screw-cap vial with the cap on.

    • Open the source vial and the receiving vial inside the fume hood.

    • Transfer solid.[3][4] Cap both vials.

    • Move the closed receiving vial to the balance for final reading.

    • Why: This eliminates the possibility of dust contamination on the balance, which is a common source of cross-contamination.

Solubilization (The Permeation Risk)

Once dissolved in organic solvents (DMSO, DCM), the compound's ability to penetrate the skin increases exponentially.

  • Solvent Selection: If possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves instantly, carrying the toxin with it. Use DMSO or DMF, but mandatory double-gloving applies.

  • Technique: Use positive displacement pipettes to prevent dripping.

Part 4: Deactivation & Disposal (The "End Game")

Do not simply throw waste in the bin. You must chemically quench the reactive "warhead" (the double bond) during cleanup of spills or surface decontamination.

The Two-Step Quench Protocol (Surface Decontamination): This protocol utilizes free radical polymerization to solidify and deactivate the acrylamide moiety.

  • Step A (Oxidation): Apply 1.6% Potassium Persulfate solution to the contaminated surface.[4]

  • Step B (Initiation): Apply 1.6% Sodium Metabisulfite solution.

  • Result: The mixture will initiate polymerization of the acrylamide residues, rendering them less bioavailable and easier to clean.

  • Wait Time: Allow to sit for 30 minutes.

  • Removal: Wipe with water and detergent.[1][3] Dispose of wipes as hazardous chemical waste.

Bulk Waste:

  • Liquids: Segregate into "High Potency/Cytotoxic" waste streams. Do not mix with general organic solvents if your facility separates potent compounds.

  • Solids: Double-bag in clear polyethylene bags, label as "Sensitizer/Carcinogen," and designate for Incineration .

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for PPE and Handling based on the state of the matter.

SafetyProtocol Start Start: Handling N-(2-Chloro-4-formyl...) StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/DMF/DCM) StateCheck->Solution SolidPPE PPE: Double Nitrile Gloves Lab Coat + Sleeves Fume Hood Solid->SolidPPE SolventRisk High Permeation Risk (Carrier Solvent Effect) Solution->SolventRisk Weighing Weighing Protocol: Use 'Coffin Method' Anti-static measures Spill Spill / Decon Event Weighing->Spill If Spilled SolidPPE->Weighing SolutionPPE PPE: Silver Shield/Laminate Gloves (Under Nitrile) Fume Hood ONLY SolventRisk->SolutionPPE SolutionPPE->Spill If Spilled Quench Quench Protocol: 1. Potassium Persulfate (1.6%) 2. Sodium Metabisulfite (1.6%) 3. Wait 30 mins Spill->Quench Disposal Disposal: Incineration Only Quench->Disposal

Caption: Operational logic flow for PPE selection and decontamination based on physical state and permeation risks.

Part 6: References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide (CAS 1251456-87-7). Retrieved from (Note: Search by CAS 1251456-87-7 for specific vendor SDS).

  • University of Michigan, EHS. (2023). Standard Operating Procedure: Acrylamide.[1][3] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acrylamide. Retrieved from

Sources

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